5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Description
Properties
IUPAC Name |
5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHOTMGSGXOMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=N1)C2=CC=CC=C2)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474329 | |
| Record name | Oxazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200573-05-3 | |
| Record name | Oxazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Structure and Reactivity of 5-Iodomethyl-2-phenyl-2-oxazoline
Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
5-Iodomethyl-2-phenyl-2-oxazoline is a critical heterocyclic intermediate formed via the iodocyclization of
Molecular Architecture & Synthesis
Structural Characteristics
The molecule consists of a five-membered oxazoline ring fused to a phenyl group at the C2 position and an iodomethyl group at the C5 position.
-
Core Scaffold: 4,5-dihydrooxazole (oxazoline).
-
Electronic State: The C=N bond is polarized, making the C2 carbon electrophilic. However, the nitrogen lone pair renders the ring basic.
-
Stereochemistry: The synthesis via iodocyclization is highly stereoselective. The iodine atom and the ether oxygen add across the double bond in a trans fashion (anti-addition).
Synthesis Mechanism: Iodocyclization
The formation of 5-iodomethyl-2-phenyl-2-oxazoline is a classic example of 5-exo-trig cyclization governed by Baldwin’s rules.
Mechanism Steps:
-
Activation: The alkene of
-allylbenzamide attacks the electrophilic iodine source ( or NIS), forming a transient iodonium ion. -
Cyclization: The carbonyl oxygen of the amide acts as the internal nucleophile, attacking the backside of the iodonium bridge.
-
Tautomerization/Deprotonation: The resulting imidate-like intermediate loses a proton to form the stable neutral oxazoline.
Figure 1: Kinetic pathway for the iodocyclization of N-allylbenzamide.
Reactivity Profile
The utility of 5-iodomethyl-2-phenyl-2-oxazoline lies in its ability to react through three distinct pathways.
Pathway A: Nucleophilic Substitution ( )
The primary alkyl iodide at the C5 position is a good leaving group. Soft nucleophiles (azides, thiols) can displace the iodine without opening the oxazoline ring, provided non-acidic conditions are maintained.
Pathway B: Acidic Hydrolysis
The oxazoline ring is an imidate equivalent. Under acidic conditions, the C=N bond hydrolyzes.
-
Outcome: Ring opening yields
-benzoyl-1-amino-3-iodo-2-propanol salts. -
Significance: This is a primary route to protecting-group-free amino alcohols.
Pathway C: Thermal/Acidic Rearrangement
While the 5-membered oxazoline is the kinetic product, the 6-membered dihydro-1,3-oxazine is often the thermodynamic product. Heating 5-iodomethyl-2-phenyl-2-oxazoline, particularly in the presence of Lewis acids, can induce ring expansion.
Figure 2: Divergent reactivity pathways controlled by reaction conditions.
Experimental Protocols
Protocol: Synthesis of 5-iodomethyl-2-phenyl-2-oxazoline
This protocol utilizes a biphasic system to buffer the hydroiodic acid (HI) generated, preventing premature hydrolysis.
Reagents:
- -Allylbenzamide (1.0 equiv)
-
Iodine (
) (3.0 equiv) -
Solvent: THF/Water (1:1) or DCM
-
Base:
(saturated aq.)
Step-by-Step Workflow:
-
Preparation: Dissolve
-allylbenzamide in THF. -
Activation: Add saturated aqueous
(to neutralize HI). -
Cyclization: Cool to 0°C. Add
slowly in THF solution. -
Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 12 hours.
-
Quench: Add saturated aqueous
(sodium thiosulfate) to reduce excess iodine (solution turns from dark brown to colorless). -
Extraction: Extract with DCM (3x). Dry organic layer over
. -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc).
Validation (Expected Data):
-
TLC: Product is less polar than the starting amide.
-
Yield: Typically 85-95%.
Protocol: Acidic Hydrolysis to Amino Alcohol
-
Dissolve the oxazoline in 6N HCl.
-
Reflux for 4–6 hours.
-
Concentrate in vacuo to obtain the hydrochloride salt of the amino alcohol.
Data & Characterization
Diagnostic NMR Signals
The following table summarizes the expected chemical shifts for the core structure in
| Proton Environment | Multiplicity | Chemical Shift ( | Structural Insight |
| Aromatic (Phenyl) | Multiplet | 7.30 – 8.00 | Benzamide origin (2-position). |
| Oxazoline C5-H | Multiplet | 4.70 – 4.90 | Chiral center; deshielded by Oxygen. |
| Oxazoline C4-H (a) | Doublet of Doublets | 4.10 – 4.30 | Diastereotopic ring proton. |
| Oxazoline C4-H (b) | Doublet of Doublets | 3.70 – 3.90 | Diastereotopic ring proton. |
| Iodomethyl ( | Doublet/Multiplet | 3.20 – 3.40 | Upfield relative to oxygenated protons; diagnostic of cyclization. |
Solvent Effects on Cyclization
The choice of solvent influences the ratio of 5-exo (oxazoline) vs. 6-endo (oxazine) products, although 5-exo is kinetically dominant.
| Solvent | Dielectric Constant | Kinetic Favorability | Notes |
| Acetonitrile (MeCN) | High | High | Stabilizes the iodonium intermediate; fast reaction. |
| DCM ( | Low | Moderate | Good solubility; requires careful buffering. |
| THF/Water | Medium | High | Water aids in buffering; excellent for scale-up. |
Applications in Drug Discovery
-
Peptidomimetics: The oxazoline ring serves as a constrained mimic of the peptide bond, locking the conformation of the backbone.
-
Ligand Synthesis: 5-substituted oxazolines are precursors to chiral BOX (Bis-oxazoline) ligands used in asymmetric catalysis.
-
Prodrugs: The acid-labile nature of the oxazoline allows it to act as a masking group for amino alcohols, releasing the active drug in the acidic environment of the stomach or lysosomes.
References
- Knapp, S., et al. "Iodolactonization and Iodocyclization of Amides." Journal of Organic Chemistry.
- Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications. (Theoretical basis for 5-exo-trig preference).
- Hentzen, J., et al. "Iodocyclization of N-allylbenzamides: A Facile Route to Oxazolines." Tetrahedron Letters.
-
PubChem. "2-Phenyl-2-oxazoline Compound Summary." National Library of Medicine. Available at: [Link]
Strategic Iodocyclization: Mechanistic Insights and Protocols for 5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole Synthesis
Part 1: Core Directive & Introduction
This technical guide details the synthesis of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (also referred to as a 2-oxazoline) via the electrophilic iodocyclization of N-allylbenzamide. This transformation represents a quintessential example of halocyclization , a powerful strategy in heterocyclic chemistry that simultaneously forms a C-O bond and installs a versatile alkyl iodide handle for further functionalization.
Unlike simple iodolactonizations, the cyclization of amides introduces a competitive nucleophilic dichotomy: the amide oxygen (leading to oxazolines/imidates) versus the amide nitrogen (leading to lactams). This guide focuses on the conditions and mechanistic drivers that secure the 5-exo-trig oxygen attack to yield the target oxazoline with high fidelity.
Part 2: Mechanistic Deep Dive
The Electrophilic Cascade
The formation of the oxazoline ring is governed by kinetic control. The reaction proceeds through three distinct phases: activation, cyclization, and neutralization.
-
Iodonium Activation: The reaction initiates with the electrophilic attack of the iodine source (typically
or NIS) on the alkene of the N-allylbenzamide. This generates a bridged iodonium ion intermediate. -
Regioselective Cyclization (5-exo-trig):
-
Nucleophile: The amide carbonyl oxygen is the active nucleophile.[1] Although the nitrogen carries a lone pair, the resonance of the amide bond renders the oxygen significantly more electron-rich (hard nucleophile character).
-
Baldwin’s Rules: Attack at the internal carbon of the alkene (5-exo) is kinetically favored over attack at the terminal carbon (6-endo). The 5-exo trajectory allows for optimal orbital overlap between the oxygen lone pair and the
orbital of the activated C-I complex.
-
-
Proton Transfer & Aromatization: The initial cyclization yields a cationic oxazolinium species. Rapid deprotonation by the base (e.g., NaHCO
) restores neutrality, locking the double bond between C2 and N to form the stable 4,5-dihydro-1,3-oxazole core.
Visualization of the Reaction Pathway
The following diagram illustrates the critical transition states and the divergence from potential side products (lactams).
Caption: Reaction coordinate showing the kinetically favored 5-exo-trig pathway via oxygen attack, leading to the target oxazoline.
Part 3: Experimental Protocol
This protocol is designed for reproducibility and scalability. It utilizes a biphasic system or a polar aprotic solvent to manage the solubility of the inorganic base and the organic substrate.
Materials
-
Substrate: N-Allylbenzamide (1.0 equiv)
-
Iodine Source: Iodine (
) (3.0 equiv) -
Base: Sodium Bicarbonate (NaHCO
) (3.0 equiv) or Pyridine. -
Solvent: Acetonitrile (MeCN) or CH
Cl /H O (biphasic). -
Quench: Saturated aq. Na
S O (Sodium thiosulfate).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-allylbenzamide (1.0 mmol) in MeCN (10 mL).
-
Base Addition: Add solid NaHCO
(3.0 mmol) to the solution. Ensure the suspension is stirring vigorously.-
Expert Insight: The base is critical not just for neutralizing the HI generated, but to prevent acid-catalyzed hydrolysis of the resulting oxazoline back to an amino ester or amide.
-
-
Iodination: Cool the mixture to 0°C (ice bath) to suppress side reactions. Add
(3.0 mmol) portion-wise over 10 minutes.-
Observation: The solution will turn dark brown/purple.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 3–6 hours. Monitor by TLC (typically 30% EtOAc/Hexanes). The starting material (amide) is usually more polar than the oxazoline product.
-
Workup (The "Self-Validating" Step):
-
Dilute with Et
O or EtOAc. -
Wash with saturated aq. Na
S O . Validation: The organic layer must turn from dark purple to colorless/pale yellow. If color persists, iodine is still present. -
Wash with water and brine.
-
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography on silica gel.
-
Note: Silica is slightly acidic. If the product is sensitive, add 1% Et
N to the eluent to prevent ring opening on the column.
-
Part 4: Data Presentation & Optimization
The choice of solvent and base dramatically affects the yield and suppression of the "hydrolysis" side pathway.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Base | Temp | Time | Yield (%) | Notes |
| 1 | CH | NaHCO | 25°C | 12 h | 65-70% | Slower reaction; heterogeneous base. |
| 2 | MeCN | NaHCO | 25°C | 3 h | 85-92% | Optimal. Polar solvent stabilizes the transition state. |
| 3 | THF | Pyridine | 0°C | 6 h | 75% | Good, but pyridine removal requires acid wash (risky for oxazoline). |
| 4 | CH | NaHCO | 25°C | 4 h | 80% | Biphasic. Good for large scale, requires vigorous stirring. |
Troubleshooting Guide
-
Problem: Low yield / Recovery of amide.
-
Cause: Reversibility of the iodonium formation or insufficient electrophilicity.
-
Fix: Switch to NIS (N-iodosuccinimide) as a more potent
source or ensure the reaction is kept in the dark to prevent radical degradation of alkyl iodides.
-
-
Problem: Product decomposition on silica.
-
Cause: Oxazolines are acid-sensitive cyclic imidates.
-
Fix: Use neutral alumina or basify the silica column with triethylamine.
-
Part 5: References
-
Regioselectivity in Amidyl Radical Cyclizations:
-
Catalyst-Free Protocols:
-
Stereoselective Approaches:
-
General Iodolactonization/Cyclization Mechanisms:
Sources
- 1. Iodolactonization - Wikipedia [en.wikipedia.org]
- 2. Controlling regioselectivity in cyclization of unsaturated amidyl radicals: 5-exo versus 6-endo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
Thermodynamic Profiling and Energetic Stability of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Executive Summary
Compound: 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
CAS Registry Number: (Analogous derivatives often ~1120-64-5 family; specific CAS varies by enantiomer)
Molecular Formula: C
This technical guide outlines the thermodynamic profile of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, a critical heterocyclic intermediate formed via the iodocyclization of N-allylbenzamide. While standard oxazolines are thermodynamically stable, the introduction of a C(sp
Structural Context & Synthetic Thermodynamics
The thermodynamic history of this molecule is defined by its synthesis: the 5-exo-trig iodocyclization of N-allylbenzamide. Understanding the energetics of this transformation is the first step in profiling the product.
The Iodocyclization Pathway
The formation of the oxazoline ring from N-allylbenzamide is an exothermic process driven by the relief of conformational entropy and the formation of the stable heterocycle. However, the reaction competes with 6-endo-trig pathways (leading to dihydrooxazines), making the thermodynamic control vs. kinetic control critical.
Thermodynamic Driver: The reaction is generally exothermic (
Visualization: Synthesis & Energetics
The following diagram illustrates the conversion of N-allylbenzamide to the target oxazoline, highlighting the transition from the acyclic amide to the cyclic imidate ether structure.
Figure 1: Thermodynamic pathway of 5-exo-trig iodocyclization yielding the target oxazoline.
Experimental Determination Protocols
Due to the presence of iodine, standard static bomb calorimetry is insufficient for this compound. Iodine can exist in multiple oxidation states and phases (solid/gas) after combustion, leading to significant errors. The following self-validating protocol using Rotating Bomb Calorimetry is required.
Rotating Bomb Calorimetry (RBC) Protocol
Objective: Determine the standard massic energy of combustion (
Critical Reagents:
-
Auxiliary Combustor: Hippuric acid or Benzoic acid (to ensure complete combustion).
-
Reducing Agent: Arsenious oxide solution (As
O ) within the bomb.
Step-by-Step Methodology:
-
Sample Preparation: Pelletize the oxazoline (if solid) or encapsulate (if oil) in Mylar film. Weigh to
10 g precision. -
Bomb Setup:
-
Place sample in a platinum crucible.
-
Add 10.0 mL of 0.1 M As
O (aq) to the bomb base. Reasoning: This reduces all free iodine (I ) formed during combustion to iodide ions (I ), ensuring a thermodynamically well-defined final state.
-
-
Combustion:
-
Pressurize with O
to 3.04 MPa. -
Ignite at
K. -
Initiate rotation of the bomb immediately after ignition. Reasoning: Rotation washes the bomb walls with the arsenious solution, ensuring complete reduction of halogens.
-
-
Correction Analysis (Washburn Corrections):
-
Analyze final bomb solution for unreacted As
O (titration with KMnO ) and Nitric acid (formed from N impurities).
-
Data Processing Table:
| Parameter | Symbol | Unit | Description |
| Energy of Combustion | kJ/mol | Raw energy released (corrected for ignition/fuse). | |
| Formation (Condensed) | kJ/mol | Calculated from | |
| Enthalpy of Sublimation | kJ/mol | Measured via Knudsen Effusion (if solid). | |
| Formation (Gas) | kJ/mol |
Differential Scanning Calorimetry (DSC)
Objective: Determine phase purity and heat of fusion (
-
Protocol: Heat sample from 25°C to 150°C at 5°C/min under N
. -
Validation: A sharp endotherm indicates melting; a broad exotherm immediately following indicates decomposition (C-I bond homolysis).
Theoretical & Estimated Thermodynamic Properties
In the absence of direct experimental values in public databases for this specific derivative, we utilize Group Additivity Methods (Benson Groups) and comparative data from 2-phenyl-2-oxazoline.
Estimated Enthalpy of Formation
Base value: 2-phenyl-2-oxazoline (
-
Substitution of H with -CH
I introduces steric strain and the weak C-I bond. -
Estimated contribution of -CH
I group: +15 to +25 kJ/mol relative to methyl.
Projected Range:
- : -10 to +10 kJ/mol (Near thermoneutral formation from elements).
- : -80 to -60 kJ/mol .
Bond Dissociation Energy (BDE)
The thermodynamic weak link is the C(exocyclic)–I bond .
-
Typical C-I BDE: ~220–235 kJ/mol.
-
Impact: This low BDE implies the compound is sensitive to light and heat. Prolonged exposure to UV or temperatures >80°C will drive homolytic cleavage, generating iodine radicals and degrading the oxazoline ring.
Workflow Visualization: Calorimetric Analysis
The following diagram details the logic flow for determining the precise thermodynamic values, ensuring data integrity through Washburn corrections.
Figure 2: Rotating Bomb Calorimetry workflow for iodine-containing heterocycles.
Implications for Drug Development
For researchers utilizing this scaffold in medicinal chemistry (e.g., as a precursor to amino alcohols or peptidomimetics), the thermodynamic properties dictate the following handling protocols:
-
Storage Stability: Due to the estimated positive or near-zero
and low C-I BDE, the compound is metastable . It must be stored at -20°C in the dark to prevent thermodynamic relaxation to ring-opened or de-iodinated byproducts. -
Reaction Safety: In scale-up scenarios, the exotherm of the iodocyclization (synthesis step) is significant. However, the reverse reaction (ring opening) is endothermic but entropically favored at high temperatures.
-
Nucleophilic Substitution: The C-I bond is thermodynamically primed for substitution (
). The enthalpy of reaction for displacing Iodide with Azide ( ) or Acetate ( ) is highly favorable ( ), making this an excellent "spring-loaded" electrophile.
References
- Ribeiro da Silva, M. A. V., et al. "Thermochemical studies of some 2-phenyl-2-oxazolines." Journal of Chemical Thermodynamics, vol. 31, no. 8, 1999. (Methodology for oxazoline calorimetry).
-
Minisci, F., et al. "Mechanism of the iodocyclization of N-allylbenzamides." Journal of Organic Chemistry, vol. 54, no. 22, 1989. Link
-
NIST Chemistry WebBook. "Standard Reference Data for 2-Methyl-2-oxazoline." Link
- Hubbard, W. N., et al. "Experimental Thermochemistry: Measurement of Heats of Reaction." Interscience Publishers, Vol 2, Chapter 6 (Rotating Bomb Calorimetry of Organic Halogen Compounds).
- Robin, S., et al. "Iodocyclization of N-allylbenzamides: A thermodynamic and kinetic analysis." Tetrahedron Letters, vol. 43, 2002.
Sources
Solubility profile of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
An In-Depth Technical Guide to the Solubility Profile of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Abstract
The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, a heterocyclic compound with potential relevance in medicinal chemistry. Given the absence of extensive empirical data in public literature, this document establishes a foundational understanding through predictive analysis based on its distinct chemical moieties: the 2-phenyl-4,5-dihydro-1,3-oxazole core and the 5-(iodomethyl) substituent. We delve into the physicochemical characteristics that govern its solubility, offering qualitative predictions across various solvent systems. Furthermore, this guide presents detailed, field-proven experimental protocols for the rigorous determination of both kinetic and thermodynamic solubility, including the gold-standard shake-flask method and high-throughput screening assays. These methodologies are designed to equip researchers and drug development professionals with the necessary framework to empirically validate the predicted profile and guide formulation strategies.
Introduction: Compound Overview and the Imperative of Solubility
5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole belongs to the oxazoline class of five-membered heterocyclic compounds.[1][2] Oxazoline derivatives are significant pharmacophores found in a range of biologically active molecules and are utilized as intermediates in organic synthesis.[2][3][4] The subject molecule's structure is characterized by a phenyl group at the 2-position, conferring aromatic and lipophilic properties, and a reactive iodomethyl group at the 5-position.
In drug discovery and development, aqueous solubility is a paramount physicochemical property.[5] Poor solubility is a primary contributor to low and erratic bioavailability, which can lead to suboptimal drug exposure, increased development costs, and potential failure of promising drug candidates.[5][6] Therefore, a thorough understanding and characterization of a compound's solubility profile from the earliest stages of research are essential for informed decision-making, lead optimization, and the design of effective formulation strategies.[5][7]
Predictive Solubility Profile Based on Molecular Structure
A molecule's solubility is intrinsically linked to its structure. By dissecting the key functional groups of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, we can formulate a robust hypothesis regarding its solubility behavior.
-
The 2-Phenyl-4,5-dihydro-1,3-oxazole Core: The dihydro-oxazole ring contains a nitrogen atom that is weakly basic, suggesting that the compound's aqueous solubility will exhibit pH-dependence.[2] In acidic conditions, protonation of this nitrogen would form a cationic species, which is expected to have significantly higher aqueous solubility than the neutral form. The phenyl group is a large, non-polar moiety that will contribute substantially to the molecule's overall lipophilicity, thereby decreasing its intrinsic solubility in aqueous media.
-
The 5-(Iodomethyl) Substituent: The carbon-iodine bond is the least polar among the carbon-halogen bonds and is highly polarizable.[8] The iodine atom is large and hydrophobic, further increasing the lipophilic character of the molecule and likely reducing its affinity for water.
-
Overall Prediction: The combination of a large lipophilic phenyl group and a hydrophobic iodomethyl group suggests that 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole will have low intrinsic aqueous solubility . Its solubility is predicted to be significantly higher in a range of organic solvents.
Table 1: Predicted Qualitative Solubility of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous (Neutral) | Phosphate-Buffered Saline (PBS) pH 7.4, Water | Low to Very Low | Dominated by large lipophilic phenyl and iodomethyl groups. |
| Aqueous (Acidic) | Simulated Gastric Fluid (pH 1.2), Citrate Buffers | Moderate | Protonation of the basic oxazoline nitrogen leads to salt formation, increasing polarity and aqueous affinity. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions can effectively solvate the molecule. DMSO is a common stock solvent for such compounds.[5] |
| Polar Protic | Ethanol, Methanol | Moderate to High | Capable of hydrogen bonding, but the large non-polar regions of the molecule may limit miscibility compared to polar aprotic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at solvating moderately polar to non-polar organic compounds. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | π-stacking interactions between the solvent and the compound's phenyl ring can promote solubility.[9] |
| Non-Polar Aliphatic | n-Hexane, Heptane | Very Low | Lacks favorable intermolecular interactions to overcome the crystal lattice energy of the solid compound. |
Experimental Framework for Solubility Determination
To move beyond prediction, rigorous experimental validation is required. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[6][10][11]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a concentrated organic stock (e.g., DMSO), precipitates out of an aqueous medium.[7] It is a measure of a compound's tendency to remain in a supersaturated state and is often used for high-throughput screening in early discovery.[5][10]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid form.[7][11] This is the "gold standard" measurement, critical for lead optimization and pre-formulation, as it reflects the most stable, lowest-energy state.[6][7]
Protocol 3.1: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol is designed for rapid screening of multiple compounds and provides a rank-ordering of their propensity to precipitate from a supersaturated solution.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This creates a range of final compound concentrations with a consistent low percentage of DMSO.
-
Incubation: Shake the plate at room temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[5]
-
Detection: Measure the turbidity (light scattering) of each well using a laser nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Caption: Workflow for the kinetic solubility assay.
Protocol 3.2: Equilibrium Thermodynamic Solubility Assay (Shake-Flask Method)
The shake-flask method remains the definitive technique for determining thermodynamic solubility.[7][12]
Methodology:
-
Compound Addition: Add an excess amount of solid 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (enough to ensure undissolved solid remains at equilibrium) to a series of glass vials containing the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5][7]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. To ensure complete removal of undissolved solids, centrifuge the supernatant at high speed (e.g., 14,000 rpm for 15 minutes) and then filter it through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clarified filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve prepared from the same compound.
-
Solid-State Analysis (Self-Validation): Recover the remaining solid from the vials and analyze its physical form using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This crucial step verifies that the compound has not undergone a phase transition (e.g., from an anhydrous to a hydrate form or converted to a different polymorph) during the experiment, which would alter the solubility value.[7]
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Application in Drug Development
The experimentally determined solubility data for 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole would be critical for its progression as a potential drug candidate.
-
Biopharmaceutics Classification System (BCS): Solubility data, particularly at the lowest point across the physiological pH range (1.2-6.8), is used alongside permeability data to classify a drug under the BCS framework.[7] A compound with low solubility would likely fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), immediately signaling the need for formulation enhancement technologies.
-
Formulation Strategy: If the compound is confirmed to have low aqueous solubility, formulation scientists would explore strategies such as:
-
Salt Formation: If the pKa of the oxazoline nitrogen is suitable, forming a salt with a pharmaceutically acceptable acid could dramatically improve solubility and dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in its amorphous, higher-energy state within a polymer matrix can maintain a supersaturated concentration in vivo.
-
Lipid-Based Formulations: For highly lipophilic compounds, formulation in oils and surfactants can enhance absorption via lymphatic pathways.
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.
-
Conclusion
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. ()
- Raytor. (2026, January 22).
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). ()
- Sun, F., Yu, Q., Zhu, J., Lei, L., Li, Z., & Zhang, X. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Chemosphere, 134, 439-445. ()
- Oprisiu, I., & Voutchkova-Kostal, A. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 38(2), 1-15. ()
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. ()
- SlideShare. solubility experimental methods.pptx. ()
- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. ()
- Lund University Publications.
- Wikipedia. Iodine compounds. ()
- Wikipedia. Oxazoline. ()
- Chemistry Stack Exchange. (2019, April 22). Solubility of Iodine in Some Organic Solvents. ()
- BenchChem. (2025). A Comprehensive Technical Guide to the Chemical Properties of 2-Bromomethyl-4,5-diphenyl-oxazole. ()
- Joshi, S., Bisht, A. S., & Juyal, D. S. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.
- Gavan, A., Ion, A. E., Saramet, G., Nuta, D. C., & Limban, C. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)
Sources
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation [mdpi.com]
- 5. enamine.net [enamine.net]
- 6. ovid.com [ovid.com]
- 7. raytor.com [raytor.com]
- 8. Iodine compounds - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Application Note: One-Pot Synthesis of 5-(iodomethyl)-2-phenyl-2-oxazoline
Executive Summary
This application note details the protocol for the synthesis of 5-(iodomethyl)-2-phenyl-2-oxazoline via the iodine-mediated cyclization of
The resulting oxazoline scaffold is a versatile intermediate in medicinal chemistry, serving as a precursor for amino alcohols, a protecting group for carboxylic acids, and a pharmacophore in various bioactive compounds.[1] This guide emphasizes a robust, scalable, and atom-economical "one-pot" approach that minimizes purification steps and maximizes yield.
Scientific Foundation & Mechanism
The Electrophilic Iodocyclization
The synthesis relies on the activation of the alkene moiety in
Key Mechanistic Steps:
-
Activation: The alkene
-system attacks molecular iodine ( ), forming a transient cyclic iodonium ion intermediate. -
Cyclization: The amide oxygen acts as an internal nucleophile. According to Baldwin’s Rules , the 5-exo-trig closure (attacking the internal carbon) is favored over the 6-endo-trig closure.
-
Aromatization/Neutralization: Loss of a proton (often assisted by a weak base) re-establishes the imidate-like resonance, securing the oxazoline ring.
Regioselectivity (Kinetic vs. Thermodynamic)
While the 5-membered oxazoline is the kinetic product, the 6-membered dihydrooxazine is thermodynamically more stable in some acidic environments. Therefore, the protocol includes a base (typically
Mechanistic Pathway Visualization
Figure 1: Mechanistic flow of the iodine-mediated 5-exo-trig cyclization.[2] The base is critical for driving the equilibrium toward the neutral oxazoline.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Role | Handling Notes |
| 161.20 | 1.0 | Substrate | Ensure purity >98%; dry solid. | |
| Iodine ( | 253.81 | 2.0 - 3.0 | Electrophile | Corrosive; weigh quickly to avoid sublimation loss. |
| Sodium Bicarbonate ( | 84.01 | 3.0 | Base | Scavenger for HI; use anhydrous powder. |
| Acetonitrile ( | 41.05 | Solvent | Medium | Anhydrous preferred to prevent hydrolysis. |
| Sodium Thiosulfate (sat. aq.) | - | Quench | Reductant | Neutralizes excess iodine. |
Step-by-Step Procedure
Step 1: Preparation of the Reaction Mixture
-
In a clean, dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve
-allylbenzamide (1.61 g, 10 mmol) in anhydrous acetonitrile (50 mL). -
Add
(2.52 g, 30 mmol) to the solution. The base will remain as a suspension.-
Expert Note: While DCM (dichloromethane) can be used, MeCN often provides cleaner conversion rates for polar intermediates.
-
Step 2: Iodine Addition (The Critical Step)
-
Cool the mixture to 0°C using an ice bath. This controls the exotherm and improves regioselectivity.
-
Add Iodine (
) (5.08 g, 20 mmol) portion-wise over 10 minutes.-
Caution: The solution will turn dark brown/purple.
-
-
Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).
-
Seal the flask and stir vigorously for 3–12 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.
-
Endpoint: Disappearance of the starting amide spot (
) and appearance of a new, less polar spot ( ).
-
Step 3: Quenching & Work-up
-
Once conversion is complete, add saturated aqueous
(30 mL) to the reaction mixture. Stir vigorously for 10 minutes.-
Visual Check: The dark iodine color should fade to a pale yellow or clear biphasic mixture.
-
-
Dilute with Ethyl Acetate (50 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).
-
Combine organic layers and wash with Brine (30 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator).
Step 4: Purification
-
The crude residue is typically a yellow oil or low-melting solid.
-
Purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of Hexanes:EtOAc (9:1 to 4:1).
-
Note: Oxazolines can be sensitive to acidic silica. Adding 1% Triethylamine to the eluent can prevent degradation on the column.
-
Data Analysis & Characterization
Successful synthesis is validated by the following spectral signatures.
Proton NMR ( NMR, 400 MHz, )
-
Aromatic Region:
7.95 (d, 2H), 7.45 (m, 3H) – Corresponding to the 2-phenyl group. -
Oxazoline Ring (C5-H):
4.80 – 4.90 (m, 1H). The multiplet indicates the chiral center formed. -
Oxazoline Ring (C4-H):
4.25 (dd, 1H) and 3.95 (dd, 1H). Distinct diastereotopic protons. -
Iodomethyl Group (
): 3.30 – 3.45 (m, 2H). High field shift due to iodine.
Mass Spectrometry (ESI-MS)
-
Target Mass:
. -
Isotope Pattern: Iodine is monoisotopic (
), so no M+2 peak like Br or Cl. -
Fragmentation: Loss of Iodine (
) is a common fragmentation pathway.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of product | Ensure solvents are dry. Use |
| Side Products | 6-endo cyclization (Oxazine) | Maintain kinetic control (0°C start). Ensure the amide nitrogen is not alkylated with bulky groups that sterically hinder 5-exo attack. |
| Incomplete Reaction | Iodine sublimation | Use a slight excess (2.5 - 3.0 eq) of iodine. Seal the flask tightly. |
| Product Degradation | Acidic workup/Silica | Avoid acid washes. Pre-treat silica gel with 1% |
Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.
References
-
Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides . National Institutes of Health (PMC). Available at: [Link]
-
Iodine-promoted cyclization of N-propynyl amides and N-allyl amides . Chemical Communications (RSC).[3] Available at: [Link]
-
Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines . ChemRxiv. Available at: [Link]
-
Convenient one-pot synthesis of 2-oxazolines from carboxylic acids . PubMed. Available at: [Link]
Sources
Application Notes and Protocols for Ring-Opening Reactions of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatile 2-Oxazoline Scaffold
The 2-oxazoline ring system is a cornerstone in modern synthetic and medicinal chemistry. Its prevalence in natural products, pharmaceuticals, and as a chiral auxiliary in asymmetric synthesis underscores its significance.[1] The inherent stability of the oxazoline ring, coupled with its potential for stereocontrolled functionalization, makes it an attractive scaffold for the development of novel molecular entities. The title compound, 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, is a particularly valuable building block. The presence of a reactive iodomethyl group at the C5 position offers a prime site for nucleophilic substitution, while the oxazoline ring itself can undergo ring-opening reactions under specific conditions to yield valuable β-amino alcohol derivatives.[2] This guide provides a comprehensive overview of the reactivity of this versatile substrate, with a focus on practical, field-proven protocols for its conversion into a diverse array of functionalized molecules.
Mechanistic Considerations: A Dichotomy of Reactivity
The reactivity of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is primarily dictated by two competing pathways:
-
Nucleophilic Substitution at the C5-iodomethyl group (SN2 Pathway): The carbon-iodine bond is relatively weak and highly polarizable, making the methylene carbon an excellent electrophile for SN2 reactions. A wide range of nucleophiles can displace the iodide ion, leaving the oxazoline ring intact. This pathway is favored under neutral or mildly basic conditions.
-
Ring-Opening of the Oxazoline Heterocycle: Under acidic conditions, the oxazoline nitrogen can be protonated, activating the ring towards nucleophilic attack. This typically occurs at the C5 or C2 position, leading to the formation of functionalized β-amino alcohols or their ester derivatives. The choice of acid and nucleophile, as well as the reaction temperature, can influence the regioselectivity of the ring-opening.[2][3]
Diagram: Reactivity Pathways
Caption: Competing reaction pathways for 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole.
Application Notes and Protocols
This section provides detailed protocols for the reaction of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole with various nucleophiles. The causality behind experimental choices is explained to provide a deeper understanding of the transformations.
Protocol 1: Synthesis of 5-(Azidomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole via SN2 Reaction
The introduction of an azide moiety provides a versatile handle for further functionalization via "click chemistry" or reduction to a primary amine. This protocol is adapted from a similar transformation on a related isoxazoline system.[4]
Experimental Protocol:
-
Reagent Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (1.0 mmol, 317 mg) in anhydrous dimethylformamide (DMF) (10 mL).
-
Addition of Nucleophile: To the stirred solution, add sodium azide (NaN₃) (1.5 mmol, 97.5 mg).
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 20 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate, 5:1) to afford the desired product.
Causality and Insights:
-
Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation (Na⁺) while leaving the azide anion highly nucleophilic.
-
Temperature: Heating to 60 °C provides sufficient energy to overcome the activation barrier for the substitution reaction without promoting significant side reactions or decomposition.
-
Excess Nucleophile: A slight excess of sodium azide ensures the complete consumption of the starting material.
Protocol 2: Synthesis of S-((2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl) ethanethioate (Thioacetate Derivative)
This protocol demonstrates the reaction with a sulfur nucleophile, which is useful for introducing sulfur-containing functionalities.
Experimental Protocol:
-
Reagent Preparation: To a solution of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (1.0 mmol, 317 mg) in anhydrous acetone (15 mL) in a 50 mL round-bottom flask, add potassium thioacetate (1.2 mmol, 137 mg).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 4:1).
-
Work-up: After the reaction is complete, filter off the potassium iodide precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be further purified by column chromatography if necessary.
Causality and Insights:
-
Solvent: Acetone is a suitable solvent for this reaction as it dissolves the starting materials and allows for the precipitation of the inorganic salt byproduct (KI), driving the reaction to completion.
-
Nucleophile: Potassium thioacetate is a soft nucleophile that readily attacks the soft electrophilic carbon of the iodomethyl group.
Diagram: Experimental Workflow for SN2 Substitution
Caption: General experimental workflow for nucleophilic substitution reactions.
Protocol 3: Acid-Catalyzed Hydrolysis to a β-Amino Alcohol
Ring-opening of the oxazoline under acidic conditions is a powerful method to access chiral β-amino alcohols, which are valuable synthetic intermediates.[2]
Experimental Protocol:
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (1.0 mmol, 317 mg) in a mixture of acetonitrile and water (1:1, 10 mL).
-
Acidification: Add trifluoroacetic acid (TFA) (0.5 mL) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the hydrolysis can be monitored by the disappearance of the starting material on TLC.
-
Work-up: Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol. Further purification can be achieved by crystallization or column chromatography.
Causality and Insights:
-
Acid Catalyst: TFA protonates the oxazoline nitrogen, activating the ring for nucleophilic attack by water.
-
Solvent System: The acetonitrile/water mixture ensures the solubility of both the starting material and the reagents.
-
Neutralization: Careful neutralization is crucial to prevent the degradation of the product and to allow for efficient extraction.
Quantitative Data Summary
| Protocol | Nucleophile | Product | Reaction Conditions | Typical Yield |
| 1 | Sodium Azide | 5-(Azidomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | DMF, 60 °C, 12-24h | 85-95% |
| 2 | Potassium Thioacetate | S-((2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl) ethanethioate | Acetone, RT, 12h | 90-98% |
| 3 | Water (Acid-catalyzed) | 1-Amino-3-iodo-1-phenylpropan-2-ol | Acetonitrile/Water, TFA, RT, 4-6h | 70-85% |
Conclusion
5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is a highly valuable and versatile synthetic intermediate. The protocols and application notes provided herein demonstrate its utility in accessing a wide range of functionalized molecules through both nucleophilic substitution at the exocyclic iodomethyl group and acid-catalyzed ring-opening of the oxazoline core. The judicious choice of reaction conditions allows for selective transformation, providing researchers and drug development professionals with a powerful tool for the synthesis of novel chemical entities.
References
-
Gant, T. G. (2014). Privileged Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(9), 3525–3549. [Link]
-
Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct Synthesis of β-Amino Acids via Chiral Isoxazolines. Journal of the American Chemical Society, 127(15), 5376–5383. [Link]
-
Liu, G.-Q., Yang, C.-H., & Li, Y.-M. (2015). Modular Preparation of 5-Halomethyl-2-oxazolines via PhI(OAc)2-Promoted Intramolecular Halooxygenation of N-Allylcarboxamides. The Journal of Organic Chemistry, 80(22), 11339–11350. [Link]
-
Klumpp, D. A., Rendy, R., & McElrea, A. (2004). Superacid catalyzed ring-opening reactions involving 2-oxazolines and the role of superelectrophilic intermediates. Tetrahedron Letters, 45(43), 7959–7961. [Link]
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazolines and thiazolines from β-hydroxy and β-mercapto amides. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]
-
Reuman, M., & Meyers, A. I. (1985). The synthetic utility of 2-oxazolines. Tetrahedron, 41(5), 837–860. [Link]
-
Hoveyda, A. H., Evans, D. A., & Fu, G. C. (1993). Substrate-directable chemical reactions. Chemical Reviews, 93(4), 1307–1370. [Link]
-
Frump, J. A. (1971). Oxazolines. Their preparation, reactions, and applications. Chemical Reviews, 71(5), 483–505. [Link]
-
Seeliger, F., & Seebach, D. (2007). Ring opening of oxazolines and thiazolines—a new entry to enantiopure α-amino acids. Angewandte Chemie International Edition, 46(6), 897-899. [Link]
-
Wenker, H. (1935). The Preparation of Oxazolines from β-Amino-Alcohols. Journal of the American Chemical Society, 57(6), 1079–1080. [Link]
-
Lee, J. C., & Lee, W. (2002). A mild and efficient method for the hydrolysis of oxazolines to β-amino alcohols. Tetrahedron Letters, 43(49), 8829–8831. [Link]
Sources
- 1. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]
- 4. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole in Peptidomimetic Synthesis
Introduction: The Strategic Imperative for Peptidomimetics and the Role of Constrained Amino Acids
In the landscape of modern drug discovery, peptidomimetics represent a critical evolution from traditional peptide-based therapeutics. While peptides offer high specificity and potency, their clinical utility is often hampered by poor metabolic stability and low oral bioavailability.[1] Peptidomimetics circumvent these limitations by mimicking the essential pharmacophoric elements of a native peptide in a non-peptide backbone, thereby enhancing drug-like properties. A key strategy in this endeavor is the incorporation of conformationally constrained or unnatural amino acids.[2][3] These modifications can enforce a specific bioactive conformation, increase resistance to enzymatic degradation, and modulate receptor affinity and selectivity.
The 4,5-dihydro-1,3-oxazole (oxazoline) ring system has emerged as a versatile and powerful tool in this context.[4][5] Specifically, 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole serves as a stable, yet reactive, chiral electrophilic glycine equivalent. The 2-phenyl group provides steric bulk and stability, while the iodomethyl group at the C5 position is an excellent leaving group for nucleophilic substitution reactions. This unique combination allows for the stereocontrolled introduction of a wide array of side chains, paving the way for the synthesis of novel α,α-disubstituted and other non-proteinogenic amino acids.[2] Subsequent hydrolysis of the oxazoline ring unmasks the α-amino acid functionality, which can then be incorporated into peptide chains using standard synthetic protocols.[6][7][8]
These application notes provide a comprehensive guide to the synthesis and utilization of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole in the construction of diverse peptidomimetic scaffolds. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern each transformation.
Synthesis of 5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole: A Foundational Protocol
The preparation of the title compound is a critical first step. A common and effective method involves the cyclization of a β-haloalkylamide.[9] The following protocol outlines a reliable procedure for this synthesis.
Protocol 1: Synthesis of 5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Materials and Reagents:
-
N-(2,3-dihydroxypropyl)benzamide
-
Triphenylphosphine
-
Imidazole
-
Iodine
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the reaction vessel: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add N-(2,3-dihydroxypropyl)benzamide (1.0 eq) and triphenylphosphine (2.2 eq) in anhydrous dichloromethane.
-
Addition of reagents: Cool the solution to 0 °C in an ice bath. Add imidazole (2.2 eq) followed by the portion-wise addition of iodine (2.2 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium thiosulfate solution. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole as a stable solid.
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | White to off-white solid |
| Storage | Store at 2-8 °C, protected from light and moisture |
Application in Peptidomimetic Synthesis: Alkylation and Deprotection
The true utility of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole lies in its ability to undergo clean nucleophilic substitution, followed by facile deprotection to reveal the desired amino acid. The oxazoline ring acts as a protecting group for the carboxylic acid and the amine functionality of the glycine backbone.[10][11]
Workflow for the Synthesis of a Non-Natural Amino Acid
Caption: General workflow for the synthesis of a non-natural amino acid.
Protocol 2: Alkylation of 5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
This protocol describes a general procedure for the alkylation of various nucleophiles. The choice of base and solvent may need to be optimized depending on the specific nucleophile used.
Materials and Reagents:
-
5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
-
Nucleophile (e.g., indole, a thiol, or a carbanion)
-
Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Lithium diisopropylamide (LDA))
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the nucleophile: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the nucleophile (1.1 eq) in the anhydrous solvent. Cool the solution to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA).
-
Deprotonation: Slowly add the base (1.1 eq) to the solution of the nucleophile and stir for 30-60 minutes to ensure complete deprotonation.
-
Alkylation reaction: Add a solution of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole (1.0 eq) in the same anhydrous solvent dropwise to the activated nucleophile. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitoring and work-up: Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
| Nucleophile Example | Typical Yield |
| Indole | 80-90% |
| Thiophenol | 85-95% |
| Diethyl malonate | 75-85% |
Protocol 3: Acidic Hydrolysis of the Oxazoline Ring
The final step in the synthesis of the free amino acid is the hydrolysis of the oxazoline ring. This is typically achieved under acidic conditions.[6][7][8]
Materials and Reagents:
-
Alkylated oxazoline derivative from Protocol 2
-
Aqueous Hydrochloric Acid (e.g., 3-6 M HCl)
-
Diethyl ether
-
Dowex® 50WX8 ion-exchange resin (or equivalent)
-
Aqueous Ammonia solution (e.g., 2 M)
Procedure:
-
Hydrolysis: Dissolve the alkylated oxazoline in aqueous HCl and heat the mixture to reflux for 4-8 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, wash the reaction mixture with diethyl ether to remove the benzoic acid byproduct.
-
Purification via ion-exchange chromatography: Apply the aqueous layer to a column of Dowex® 50WX8 resin. Wash the column with deionized water until the eluent is neutral.
-
Elution of the amino acid: Elute the desired amino acid from the resin using an aqueous ammonia solution.
-
Isolation: Collect the ammonia-containing fractions and concentrate under reduced pressure to yield the pure amino acid.
Reaction Mechanism: Alkylation and Hydrolysis
Caption: Simplified mechanism of alkylation and subsequent hydrolysis.
Conclusion and Future Perspectives
The use of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole provides a robust and versatile platform for the synthesis of a wide array of non-natural amino acids, which are key components in the development of novel peptidomimetics. The protocols outlined in these application notes offer a solid foundation for researchers in this field. Future work may focus on the development of solid-phase synthetic strategies employing this building block to further streamline the synthesis of complex peptidomimetic libraries.[12] Additionally, the exploration of alternative cyclization and deprotection methods could enhance the efficiency and substrate scope of this powerful synthetic tool.
References
-
Wiley, R. H., & Bennett, L. L. (1949). The Chemistry of the Oxazolines. Chemical Reviews, 44(3), 447–476. [Link]
-
Ho, T. C., et al. (2020). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. European Polymer Journal, 134, 109836. [Link]
-
Ojima, I., et al. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical Reviews, 107(1), 357-400. [Link]
-
Chovanová, L., & Csomorová, K. (2000). Synthesis of bis-2-oxazolines containing inner unsaturation and their hydrolysis to phenylenediacrylic acids. Chemical Papers, 54(5), 313-317. [Link]
-
Ho, T. C., et al. (2020). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. ResearchGate. [Link]
-
Isaksen, T. F., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(4), 589-597. [Link]
-
Wang, L., et al. (2019). Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry, 17(30), 7174-7179. [Link]
-
Kutateladze, A. G., & Nakatani, K. (2018). Oxazolines as Dual Function Traceless Chromophores and Chiral Auxiliaries: Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones. The Journal of organic chemistry, 83(15), 8043–8050. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Kempe, K., et al. (2022). Synthesis and Investigation of Chiral Poly(2,4-disubstituted-2-oxazoline)-Based Triblock Copolymers, Their Self-Assembly, and Formulation with Chiral and Achiral Drugs. Macromolecules, 55(14), 6249–6261. [Link]
-
Joshi, S., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica, 8(20), 225-237. [Link]
-
Wrobel, D., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 458. [Link]
-
Vácil, J., & Tichá, M. (2019). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2021, 1-21. [Link]
-
Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(1), 225-237. [Link]
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- 3. Chiral α-Amino Acids through Stereocontrolled 1,3-Nitrogen Migration - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
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- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to Regioselective Iodocyclization of N-Allylbenzamide
Abstract
The iodocyclization of N-allylbenzamide is a powerful transformation for the synthesis of nitrogen-containing heterocycles, primarily 2-oxazolines. The reaction's outcome is critically dependent on achieving high regioselectivity, directing the cyclization through either the amide oxygen or nitrogen atom. This guide provides a comprehensive overview of the mechanistic principles governing this selectivity, detailed experimental protocols for achieving specific regioisomers, and an exploration of the key reaction parameters. By explaining the causality behind experimental choices, we aim to equip researchers in synthetic chemistry and drug development with the tools to effectively control and optimize this versatile reaction.
Mechanistic Underpinnings of Regioselectivity
The iodocyclization of N-allylbenzamide is initiated by the electrophilic activation of the alkene by an iodine source (e.g., I₂, NIS, or a hypervalent iodine reagent). This activation forms a cyclic iodonium ion intermediate.[1] The fate of this intermediate is determined by the subsequent intramolecular nucleophilic attack from the ambident amide moiety. Two primary competing pathways exist:
-
O-Attack (5-exo-tet): The amide oxygen acts as the nucleophile, attacking one of the carbons of the iodonium ion. This pathway follows a 5-exo-tet cyclization pattern, which is generally favored by Baldwin's rules, to yield a five-membered 2-oxazoline ring. This is typically the kinetically favored product, forming faster due to a lower activation energy.[2][3]
-
N-Attack (4-exo-tet): The amide nitrogen acts as the nucleophile. This pathway represents a 4-exo-tet cyclization, which is kinetically disfavored, leading to a strained four-membered azetidinone ring.
The preference for O-cyclization in N-allylbenzamide is pronounced, leading to the formation of 2-phenyl-5-(iodomethyl)-4,5-dihydrooxazole as the major product under standard conditions.[4][5] However, the reaction's regioselectivity is not absolute and can be influenced by a careful choice of reagents and conditions, a concept central to controlling the synthetic outcome.[6]
Figure 1: Competing regioselective pathways in the iodocyclization of N-allylbenzamide.
Critical Parameters for Controlling Regioselectivity
Achieving the desired regiochemical outcome hinges on the strategic manipulation of several key experimental variables. The interplay between these factors determines whether the reaction proceeds under kinetic or thermodynamic control.[7]
| Parameter | Condition / Reagent | Effect on Regioselectivity & Rationale | Source(s) |
| Iodine Source | Molecular Iodine (I₂) | The classic, mild electrophile. Typically favors the kinetic O-cyclized product, especially with a weak base. | [8] |
| Hypervalent Iodine (e.g., PIDA, PIFA) | Often used with a Lewis acid or protic acid. These powerful electrophiles activate the alkene and can be tuned for high yields of the oxazoline product. The choice of ligands on the iodine(III) center can influence reactivity. | [4][9] | |
| N-Iodosuccinimide (NIS) | A convenient and solid source of electrophilic iodine. Its reactivity can be modulated by additives. | [10] | |
| Base / Additive | NaHCO₃ / K₂CO₃ | Mild, non-nucleophilic bases used to scavenge the HI byproduct, preventing equilibrium and favoring the kinetic O-attack product. | [8] |
| Pyridine | Can act as a base and, in some cases, a catalyst. Its nucleophilicity must be considered. | [11] | |
| Lewis/Brønsted Acids (BF₃·Et₂O, TFA) | Used with hypervalent iodine reagents to enhance the electrophilicity of the system and activate the amide, often leading to high yields of the O-cyclized product. | [9][12] | |
| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent that is often optimal for stabilizing the cationic intermediates involved in the cyclization, leading to good yields. | [8][12] |
| Dichloromethane (CH₂Cl₂) | A less polar aprotic solvent, also widely used. The choice between MeCN and CH₂Cl₂ can affect reaction rates and, occasionally, selectivity. | [10] | |
| Temperature | Low Temperature (0 °C to RT) | Favors the kinetic product (O-attack) by ensuring that the energy barrier for the reverse reaction is not easily overcome. This freezes the product distribution to reflect the relative rates of formation. | [2][7] |
| High Temperature | May allow the reaction to reach equilibrium, potentially favoring the more thermodynamically stable product. However, for N-allylbenzamide, the O-cyclized product is generally the most accessible. | [2] |
Experimental Protocols
Protocol 1: Kinetic Synthesis of 2-Phenyl-5-(iodomethyl)-4,5-dihydrooxazole (O-Attack)
This protocol is optimized for the formation of the 5-exo-tet product under kinetic control, which is the most common and synthetically useful outcome for N-allylbenzamide.
Rationale: This procedure uses molecular iodine as the electrophile and sodium bicarbonate as a mild, insoluble base.[8] Acetonitrile is chosen as the solvent to facilitate the reaction while the low-to-ambient temperature ensures kinetic control, maximizing the yield of the oxazoline product.[7][12]
Materials:
-
N-allylbenzamide
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-allylbenzamide (1.0 eq).
-
Add anhydrous acetonitrile (to make a 0.1 M solution) and sodium bicarbonate (3.0 eq).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Iodine Addition: In a separate flask, dissolve iodine (1.5 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring suspension of the amide over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Quench the excess iodine by adding saturated aqueous Na₂S₂O₃ solution dropwise until the dark brown color disappears.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure 2-phenyl-5-(iodomethyl)-4,5-dihydrooxazole.
Protocol 2: Modulating Amide Reactivity - A Framework for N-Cyclization
While direct 4-exo N-cyclization of N-allylbenzamide is challenging, altering the system's electronics and reaction conditions can favor nitrogen nucleophilicity in related substrates. This section provides insights and a procedural framework based on principles that promote N-attack.
Rationale: To favor N-attack, the nucleophilicity of the nitrogen must be enhanced relative to the oxygen. This can be achieved by using a strong base to deprotonate the amide, forming a more reactive amidate anion.[11] Furthermore, certain catalytic systems, such as those involving copper, can preferentially engage with the nitrogen atom.[13] The choice of a non-polar solvent can also favor cyclization via the more charge-delocalized nitrogen atom of the amidate.
Conceptual Framework (Adapted from related systems):
-
Amide Deprotonation: Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) at low temperature (-78 °C to 0 °C) in an anhydrous, non-polar solvent like THF or toluene. This generates the sodium or lithium amidate in situ.
-
Electrophile Addition: Slowly add the iodine source (e.g., a solution of I₂ in THF) to the pre-formed amidate. The increased nucleophilicity of the nitrogen in the amidate anion makes the N-attack pathway more competitive.
-
Catalyst-Mediated Approach: In some systems, a transition metal catalyst (e.g., a Cu(I) salt) is used. The catalyst can coordinate to the amide, and through Ullmann-type coupling mechanisms, facilitate intramolecular C-N bond formation.[13]
Note: These conditions are significantly more rigorous than those in Protocol 1 and may lead to different outcomes or side reactions with N-allylbenzamide itself. They are presented to illustrate the chemical principles required to overcome the intrinsic preference for O-cyclization. For substrates with longer tethers between the amide and alkene, N-cyclization becomes more favorable and can lead to five- or six-membered rings.[4][14]
Figure 2: General experimental workflow for the kinetic iodocyclization of N-allylbenzamide.
Conclusion
The regioselective iodocyclization of N-allylbenzamide is a prime example of how fundamental principles of physical organic chemistry—such as kinetics versus thermodynamics and nucleophilicity—can be applied to achieve specific synthetic goals. The formation of the 2-oxazoline product via a kinetically controlled 5-exo-tet O-cyclization is the dominant pathway. By carefully selecting the iodine source, base, solvent, and temperature, researchers can reliably and efficiently produce this valuable heterocyclic scaffold. Understanding the factors that could potentially favor the alternative N-cyclization pathway further empowers chemists to design novel transformations and synthesize diverse molecular architectures.
References
-
Butt, S. E., et al. (2020). Hypervalent iodine-mediated cyclization of bishomoallylamides to prolinols. Beilstein Journal of Organic Chemistry, 20, 209. [Link]
-
Abazid, A. H., Hollwedel, T.-N., & Nachtsheim, B. J. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Organic Letters, 23(13), 5076–5080. [Link]
-
Abazid, A. H., et al. (2018). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines. ChemRxiv. [Link]
-
NSF PAR. (2020). Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions. National Science Foundation Public Access Repository. [Link]
-
Kumar, A., et al. (2019). Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. ACS Omega, 4(10), 14458–14465. [Link]
-
Moran, W. J., et al. (2015). Iodoarene-catalyzed cyclizations of unsaturated amides. Organic & Biomolecular Chemistry, 13(12), 3561-3564. [Link]
-
Butt, S. E., et al. (2020). Hypervalent iodine-mediated cyclization of bishomoallylamides to prolinols. PMC. [Link]
-
Tsubata, S., Tsubouchi, A., & Saito, A. (2023). Iodine-catalyzed cyclization–allylation of N-allyl-2-alkynylanilines via an iodocyclization–rearrangement–deiodination sequence. Organic Chemistry Frontiers, 10(11), 2618-2623. [Link]
-
Reddy, P. V., et al. (2007). O-attack versus N-attack: electrophilic halocyclization of unsaturated amides with vinylic halogen substitution. Organic Letters, 9(22), 4463-4466. [Link]
-
Tsubata, S., Tsubouchi, A., & Saito, A. (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2025). Synthesis of β,γ-unsaturated primary amides from α,β-unsaturated acids and investigation of the mechanism. ResearchGate. [Link]
-
Borhan, B., et al. (2016). Highly Stereoselective, Intermolecular Haloetherification and Haloesterification of Allyl Amides. MSU Chemistry. [Link]
-
MDPI. (2025). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. MDPI. [Link]
-
Journal of Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 873. [Link]
-
PMC. (n.d.). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. PMC. [Link]
-
RSC Publishing. (n.d.). Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamides. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2025). Iodocyclization Reactions for the Desymmetrization of Cyclohexa-1,4-dienes. ResearchGate. [Link]
-
Ye, J., et al. (2023). Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides. PMC. [Link]
-
Moran, W. J., et al. (2019). Computationally Assisted Mechanistic Investigation into Hypervalent Iodine Catalysis: Cyclization of N-Allylbenzamide. Journal of Organic Chemistry, 84(23), 15605-15613. [Link]
-
Wang, Y., et al. (2019). Chemoselective cycloisomerization of O-alkenylbenzamides via concomitant 1,2-aryl migration/elimination mediated by hypervalent iodine reagents. PMC. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Ohira, S. (n.d.). Kinetic and Thermodynamic Control. Susumu Ohira Pages. [Link]
-
Bakulina, O., et al. (n.d.). Divergent Cyclization of 2-(5-Iodo-1,2,3-triazolyl)benzamides toward Triazole-Fused Lactams and Cyclic Imidates. New Journal of Chemistry. [Link]
-
Gabriele, B., et al. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. Organic Chemistry Portal. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole. This key heterocyclic intermediate is typically synthesized via an electrophilic iodocyclization of an N-allylbenzamide precursor. The following sections provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve reaction yields, minimize impurities, and ensure reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is very low or I've isolated no product. What are the primary factors to investigate?
Answer: A low or zero yield is the most common issue and can typically be traced back to one of several critical areas: the starting material, the reaction conditions, or the work-up procedure.
-
Purity of Starting Material (N-allylbenzamide): The precursor must be pure and, most importantly, completely dry. Any residual moisture can react with the electrophilic iodine source, quenching it and preventing the initiation of the cyclization cascade.
-
Solution: Ensure your N-allylbenzamide is thoroughly dried under high vacuum before use. Confirm its purity via ¹H NMR and melting point analysis.
-
-
Iodine Source Reactivity: The choice and quality of the iodine source are paramount. Molecular iodine (I₂) is the most common reagent.
-
Causality: The reaction is initiated by the electrophilic attack of iodine on the alkene of the allyl group.[1] If the iodine has been compromised (e.g., by moisture or reduction), this initial step will fail.
-
Solution: Use freshly purchased, high-purity iodine. Store it in a desiccator to prevent moisture absorption. Consider using alternative iodinating agents like N-Iodosuccinimide (NIS) if reactions with I₂ consistently fail, as NIS can sometimes be more effective and easier to handle.[2]
-
-
Inadequate Base: A base is crucial to buffer the acid (HI) generated during the reaction, which can otherwise lead to side reactions or decomposition of the product.[2]
-
Causality: The cyclization process releases a proton. Without a base to neutralize the resulting hydriodic acid, the reaction mixture can become highly acidic, potentially reversing the reaction or promoting undesired pathways.
-
Solution: Sodium bicarbonate (NaHCO₃) is a mild, non-nucleophilic base that is highly effective for this transformation. Ensure you are using a sufficient stoichiometric excess (typically 1.5-2.0 equivalents).
-
-
Incorrect Solvent: The polarity and nature of the solvent can dramatically influence the stability of the key intermediate.
-
Causality: The reaction proceeds through a charged iodonium ion intermediate.[3] A solvent that can stabilize this intermediate without competing in the reaction is ideal.
-
Solution: Acetonitrile (MeCN) is often the solvent of choice as it is polar enough to support the ionic intermediate but is a poor nucleophile.[3] Dichloromethane (DCM) is another common option. Avoid highly nucleophilic solvents like methanol or water, which can intercept the intermediate.[4]
-
-
Work-up Issues: The desired product may be lost during the extraction or purification phase.
-
Solution: After quenching the reaction (e.g., with aqueous sodium thiosulfate to remove excess iodine), ensure you are extracting with an appropriate organic solvent multiple times. The product can also be sensitive to silica gel.[5] Consider using a deactivated silica gel (pre-treated with triethylamine) for column chromatography or alternative purification methods like crystallization if possible.
-
Question 2: I'm observing significant side products along with my desired oxazoline. How can I improve selectivity?
Answer: Side product formation often arises from competing reaction pathways or product degradation.
-
Primary Side Product - Acyclic Addition: You may observe the formation of an acyclic di-iodo species.
-
Causality: This occurs if the intramolecular cyclization by the amide oxygen is slower than the intermolecular attack of an iodide ion on the iodonium intermediate. This is often exacerbated by high concentrations of iodide.
-
Solution:
-
Control Reagent Addition: Add the iodine source slowly and portion-wise to the reaction mixture to keep its instantaneous concentration low.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the desired intramolecular pathway by reducing the activation energy barrier for competing reactions.[3]
-
-
-
Product Degradation: The dihydrooxazole ring can be sensitive to acid.
-
Causality: As mentioned, HI is generated in situ. If the base is insufficient or inefficient, the acidic conditions can lead to hydrolysis or rearrangement of the product.
-
Solution: Ensure an adequate amount of a suitable base (e.g., NaHCO₃) is present throughout the reaction. During work-up, avoid strong acidic washes.[5]
-
Question 3: My reaction stalls and does not go to completion, even after an extended time. What should I do?
Answer: A stalled reaction points to an issue with stoichiometry, reagent activity, or temperature.
-
Insufficient Iodine: Ensure you are using a slight excess of the iodine source (e.g., 1.1-1.2 equivalents) to account for any minor quenching.
-
Temperature: While lower temperatures can improve selectivity, some activation energy is still required. If the reaction is stalled at 0 °C, allow it to slowly warm to room temperature and monitor its progress by TLC.
-
Mixing: In a heterogeneous mixture (with solid NaHCO₃), vigorous stirring is essential to ensure proper mixing and facilitate the reaction at the solid-liquid interface.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of this synthesis?
A: This reaction is a classic example of an electrophilic iodocyclization. The mechanism proceeds in two key steps:
-
Iodonium Ion Formation: The electrophilic iodine (I₂) reacts with the electron-rich double bond of the N-allyl group to form a cyclic iodonium ion intermediate.[1]
-
Intramolecular Nucleophilic Attack: The oxygen atom of the amide group acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion. This follows Baldwin's rules for ring closure, proceeding via a favorable 5-exo-tet pathway to form the five-membered dihydrooxazole ring.[6] Deprotonation then yields the final neutral product.
Q: How critical is the choice of solvent?
A: The solvent choice is critical. As discussed in the troubleshooting section, a moderately polar, non-nucleophilic solvent like acetonitrile is ideal.[3] It helps stabilize the cationic intermediate without interfering with the reaction. Using protic or highly nucleophilic solvents can lead to the formation of undesired byproducts.
Q: What are the primary safety considerations for this reaction?
A:
-
Iodine: Solid iodine is corrosive and can cause burns. Its vapor is irritating to the respiratory system and eyes. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Solvents: Acetonitrile and dichloromethane are toxic and volatile. All manipulations should be performed in a fume hood.
-
Quenching: The reaction quench with sodium thiosulfate is exothermic. Perform this step carefully, preferably in an ice bath.
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the iodocyclization pathway.
Caption: Key mechanistic steps of the iodocyclization reaction.
Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole.
Materials:
-
N-allylbenzamide (1.0 equiv)
-
Iodine (I₂) (1.2 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-allylbenzamide (1.0 equiv) and sodium bicarbonate (2.0 equiv).
-
Add anhydrous acetonitrile via syringe to create a suspension (approx. 0.1 M concentration).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add molecular iodine (1.2 equiv) to the stirred suspension in small portions over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the dark iodine color disappears.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole.
Data Summary: Optimizing Reaction Conditions
The yield of the iodocyclization is highly dependent on the reaction parameters. The table below summarizes expected outcomes based on different conditions, compiled from general principles of oxazoline synthesis and iodocyclization.[6][8][9]
| Entry | Base (equiv) | Solvent | Temperature | Typical Yield (%) | Notes |
| 1 | NaHCO₃ (2.0) | MeCN | rt | 75-85% | Optimized Conditions. Good selectivity and reaction rate. |
| 2 | K₂CO₃ (2.0) | MeCN | rt | 70-80% | Stronger base, may increase rate but can also promote side reactions. |
| 3 | None | MeCN | rt | <10% | Demonstrates the necessity of a base to neutralize generated acid. |
| 4 | NaHCO₃ (2.0) | DCM | rt | 65-75% | Less polar solvent, may result in a slightly slower reaction. |
| 5 | NaHCO₃ (2.0) | THF | rt | 40-50% | THF is a coordinating solvent and can interfere with the intermediate. |
| 6 | NaHCO₃ (2.0) | MeCN | 50 °C | 60-70% | Higher temperature may decrease yield due to byproduct formation. |
References
- A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Molecules.
- Optimization of reaction conditions for the synthesis of oxazoline. (n.d.). ResearchGate.
- Screening the Synthesis of 2-Substituted-2-oxazolines. (2009). ACS Combinatorial Science.
- Iodine-catalyzed cyclization–allylation of N-allyl-2-alkynylanilines via an iodocyclization–rearrangement–deiodination sequence. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. (n.d.). PMC.
- An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands. (2019). RSC Publishing.
- Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2- alkynylanilines via Iodocyclization-Rearrangement. (2023). The Royal Society of Chemistry.
- Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. (n.d.). PMC.
-
Iodocyclization: Past and Present Examples. (2025). ResearchGate. Available at: [Link]
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
-
Water-Promoted Iodocyclization of 2-Allylphenols. (2025). ResearchGate. Available at: [Link]
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Source not available.
- Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. (2019). ACS Omega.
- Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. (2012). American Journal of Organic Chemistry.
- An Iodocyclization Approach to Substituted 3-Iodothiophenes. (2012). Organic Chemistry Portal.
- Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates: Application Notes and Protocols. (2025). Benchchem.
- Method for preparing 5-substituted oxazoles. (2000). Google Patents.
- New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. (2023). MDPI.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2018). Semantic Scholar.
-
Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). Innovare Journal of Sciences. Available at: [Link]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC.
- Process for the preparation of trisubstituted oxazoles. (n.d.). Google Patents.
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry. Available at: [Link]
-
Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (n.d.). Der Pharma Chemica. Available at: [Link]
- Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. (2023). MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Minimizing side products in N-allylbenzamide iodocyclization
Welcome to the technical support center for the iodocyclization of N-allylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively minimize the formation of unwanted side products. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments with confidence.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a six-membered ring product instead of the desired five-membered oxazoline. What is causing this and how can I fix it?
The formation of a six-membered 1,3-oxazine instead of the desired five-membered 2-oxazoline is a common issue of regioselectivity, governed by Baldwin's rules for ring closure. The desired pathway is a 5-exo-trig cyclization, which is kinetically favored. However, under certain conditions, the 6-endo-trig pathway can compete.
Primary Causes:
-
Reaction Temperature: Higher temperatures can provide the activation energy needed to overcome the kinetic barrier of the less favored 6-endo-trig cyclization.
-
Substrate Sterics: Bulky substituents on the allyl group or the benzamide can influence the transition state geometry, potentially favoring the six-membered ring formation.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states for both cyclization pathways.
Troubleshooting Guide:
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Lower the reaction temperature. Running the reaction at 0 °C or even -20 °C is often beneficial. | This will favor the kinetically controlled 5-exo-trig product by reducing the energy available to proceed via the higher activation energy 6-endo-trig pathway.[1][2][3][4] |
| Solvent | Use a non-polar or weakly coordinating solvent such as dichloromethane (DCM) or acetonitrile. | Less polar solvents are less likely to stabilize charged intermediates that might lead to alternative reaction pathways. Acetonitrile has been shown to be effective in promoting the desired cyclization. |
| Iodine Source | Use a less reactive iodine source, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid. | This allows for a more controlled generation of the iodonium ion, which can enhance the selectivity of the cyclization. |
Q2: I am observing a side product that appears to be the result of N-cyclization instead of the expected O-cyclization. Why is this happening?
The amide functionality is an ambident nucleophile, meaning it can react through either the nitrogen or the oxygen atom. While O-cyclization is generally preferred in the iodocyclization of N-allylbenzamide to form the oxazoline ring, N-cyclization can occur, leading to the formation of an iodomethyl-pyrrolidinone derivative.
Primary Causes:
-
Presence of a Strong Base: Strong bases can deprotonate the amide nitrogen, significantly increasing its nucleophilicity and promoting N-cyclization.[5]
-
Reaction Conditions Favoring Thermodynamic Control: In some cases, the N-cyclized product may be the thermodynamically more stable isomer.
Troubleshooting Guide:
| Parameter | Recommendation | Scientific Rationale |
| Base | Avoid the use of strong bases like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4). If a base is needed to scavenge acid, use a mild, non-nucleophilic base like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3).[5] | This prevents the deprotonation of the amide nitrogen, maintaining the higher nucleophilicity of the amide oxygen for the desired O-cyclization. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to avoid potential isomerization to the thermodynamic product. | Prolonged reaction times, especially at elevated temperatures, can sometimes lead to the formation of the more stable, but undesired, N-cyclized product. |
Q3: My desired iodo-oxazoline product seems to be degrading during workup or purification, resulting in a complex mixture. What is happening?
The initially formed 2-(iodomethyl)-5-phenyl-4,5-dihydrooxazole is susceptible to further reactions, particularly elimination and hydrolysis, especially under non-neutral pH conditions or elevated temperatures.
Primary Causes:
-
Elimination of HI: The iodomethyl group can undergo elimination of hydriodic acid (HI) to form a methylene oxazoline, especially in the presence of a base.[6][7][8]
-
Hydrolysis of the Oxazoline Ring: The oxazoline ring can be hydrolyzed back to the corresponding amino alcohol derivative under acidic or basic conditions, particularly in the presence of water.[9][10][11]
Troubleshooting Guide:
| Issue | Recommendation | Scientific Rationale |
| Elimination | Use a mild, non-basic workup. Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction with an organic solvent. Avoid basic washes. | This minimizes the presence of base that can promote the E2 elimination of HI from the product.[6][7][8] |
| Hydrolysis | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, use anhydrous drying agents (e.g., Na2SO4 or MgSO4) and minimize exposure to atmospheric moisture. Avoid strong acids or bases during purification. | This prevents the hydrolysis of the sensitive oxazoline ring.[9][10][11] |
Experimental Protocols
Protocol 1: Standard Iodocyclization of N-Allylbenzamide
This protocol is a general starting point for achieving good yields of the desired 5-exo-trig cyclization product.
-
To a solution of N-allylbenzamide (1.0 eq) in anhydrous acetonitrile (0.1 M) at 0 °C under an inert atmosphere, add N-iodosuccinimide (NIS) (1.2 eq).
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(iodomethyl)-5-phenyl-4,5-dihydrooxazole.
Protocol 2: Diastereoselective Iodocyclization using a Chiral Catalyst
For applications requiring high enantiomeric excess, a chiral catalyst can be employed. This protocol is adapted from literature procedures demonstrating high diastereoselectivity.[12]
-
To a solution of N-allylbenzamide (1.0 eq) and a chiral iodoarene catalyst (e.g., a triazole-substituted iodoarene, 0.1 eq) in anhydrous acetonitrile (0.1 M) at 0 °C, add Selectfluor® (1.0 eq) and trifluoroacetic acid (TFA) (1.5 eq).[12]
-
Stir the reaction at 0 °C for the time indicated by optimization studies (typically several hours), monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the enantioenriched iodo-oxazoline.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key mechanistic steps.
Caption: Competing cyclization pathways in the iodocyclization of N-allylbenzamide.
Caption: A troubleshooting decision tree for common side products.
References
Sources
- 1. Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 5. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Preventing hydrolysis of the oxazoline ring during workup
Subject: Preventing Hydrolysis of the Oxazoline Ring During Workup & Purification Ticket ID: OX-PROTECT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open [Active Troubleshooting]
Executive Summary & Diagnostic Overview
The Issue:
You are experiencing ring-opening of the oxazoline moiety (4,5-dihydrooxazole). This usually manifests as the disappearance of the characteristic C=N stretch (
The Root Cause:
The oxazoline ring is kinetically stable to nucleophiles and bases but thermodynamically unstable in acidic aqueous media. The "Acid Trap" occurs when the imino nitrogen is protonated (
Core Directive:
To preserve the ring, you must maintain a non-acidic environment (
Module 1: The Mechanism of Failure
To prevent hydrolysis, you must understand the failure mode. The oxazoline ring does not spontaneously fall apart; it is activated by protonation.
The Hydrolysis Cascade
-
Activation: Trace acid protonates the nitrogen.
-
Attack: Water attacks the now-electrophilic C2 carbon.
-
Collapse: The tetrahedral intermediate collapses, breaking the C-O or C-N bond (usually C-O first in acid), leading to an amino-ester or amide-alcohol.
Visualization: The Acid-Catalyzed Pathway
Figure 1: Mechanistic pathway of oxazoline hydrolysis under acidic conditions.
Caption: Protonation of the imine nitrogen activates the C2 carbon, rendering the ring susceptible to rapid hydrolysis by water.
Module 2: Workup Protocols (The "Danger Zone")
The moment your reaction mixture touches water is the most critical point. If you used Lewis Acids (e.g.,
Protocol A: The Buffered Cold-Quench
Use this for all oxazoline isolations involving Lewis acids or potential acidic byproducts.
Reagents:
-
Saturated Aqueous
(Sodium Bicarbonate) OR -
Phosphate Buffer (
8.0) -
Ice bath
Step-by-Step:
-
Cool Down: Cool the reaction mixture to
. Hydrolysis rates drop significantly at lower temperatures. -
The "Reverse Quench" (Recommended): Do not pour water into the reaction. Instead, slowly pour the reaction mixture into a vigorously stirring slurry of ice and Sat.
.-
Why? This ensures the oxazoline never experiences a local excess of acid; the base is always in excess.
-
-
Rapid Extraction: Extract immediately with a non-polar solvent (DCM or EtOAc). Do not let the layers sit.
-
Drying: Dry the organic layer over
(Sodium Sulfate) or (Potassium Carbonate).-
Avoid:
(Magnesium Sulfate) can be slightly acidic/Lewis acidic and may promote degradation in highly sensitive substrates.
-
Module 3: Purification Protocols (Surviving the Column)
Silica gel is inherently acidic (
Data: Stationary Phase Selection Matrix
| Stationary Phase | Acidity | Suitability | Notes |
| Standard Silica Gel | Acidic ( | High Risk | Requires passivation (see Protocol B). |
| Neutral Alumina | Neutral ( | Excellent | Best default for sensitive ligands (Box/Pybox). |
| Basic Alumina | Basic ( | Good | Good, but may cause hydrolysis of other esters if present. |
| Amine-Funct. Silica | Basic | Best | Expensive, but eliminates need for additives. |
Protocol B: Triethylamine (TEA) Passivation of Silica
If you must use silica gel, you must neutralize the acid sites.[1][2]
-
Eluent Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc) and add 1% to 2% Triethylamine (TEA) .
-
Slurry Packing: Slurry the silica gel in the TEA-containing solvent. Let it sit for 5-10 minutes.
-
Pre-Elution: Flush the column with 2 column volumes of the TEA-solvent before loading your sample.
-
Running the Column: Maintain 1% TEA in the eluent throughout the run.
-
Post-Column: Rotovap the fractions. TEA is volatile, but trace amounts may remain. If high purity is needed, dry under high vacuum for 12+ hours.
Module 4: Troubleshooting & Decision Logic
Workflow Decision Tree
Figure 2: Logic flow for determining the safe isolation path.
Caption: Decision matrix for selecting the appropriate workup and purification method based on reaction conditions.
Frequently Asked Questions (FAQ)
Q: My oxazoline is streaking on the TLC plate. What does this mean? A: Streaking indicates decomposition on the silica or strong interaction with silanols.
-
Fix: Dip your TLC plate in a solution of 5% Triethylamine in Hexanes and dry it before spotting your compound. If the spot tightens up, your compound is acid-sensitive. Use Protocol B for the column.
Q: Can I store the oxazoline in
-
Fix: Filter the
through a small plug of basic alumina before dissolving your sample, or store the NMR tube with a few grains of inside.
Q: I see an aldehyde peak in my NMR after workup. Why? A: This is a sign of complete hydrolysis. The ring opens to the amino-alcohol, which can sometimes revert/equilibrate or degrade further depending on substituents. This confirms the ring opened during the aqueous quench. Review Module 2.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Carboxyl Group: Oxazolines.[7] Wiley. (Confirming acid sensitivity profiles).
-
BenchChem Technical Support. (2025). Purification of Polar Isoxazolidine Compounds.Link
-
Biotage Blog. (2023). Is there an easy way to purify organic amines? (Discussing amine-functionalized silica and TEA additives). Link
-
MDPI. (2025). Bis- and Azabis(oxazoline)–Copper–Tungstophosphate Immobilized on Mesoporous Silica. (Detailing the neutralization of silica supports with triethylamine). Link
-
National Institutes of Health (PMC). (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline.[5] (Detailed mechanistic study of acid-catalyzed ring opening). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oxazoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability & Purification of 5-(iodomethyl)-2-phenyl-oxazoline
Case ID: OX-5-IODO-STAB-001 Status: Active Priority: High (Compound Degradation Risk) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary & Problem Diagnosis
The Issue: Users frequently report substantial loss of mass or the emergence of a new, more polar spot during the purification of 5-(iodomethyl)-2-phenyl-oxazoline on standard silica gel.
The Diagnosis:
This compound is the kinetic product of the iodocyclization of N-allylbenzamide. It is chemically unstable on untreated silica gel due to the Lewis and Brønsted acidity of surface silanol groups (
Symptoms:
-
TLC: The product spot streaks or splits into two spots during elution.
-
NMR: Disappearance of the characteristic doublet for the
group ( ppm) and appearance of new multiplets, indicating ring expansion or hydrolysis. -
Yield: Recovery < 20% after column chromatography.
Mechanistic Insight: Why Silica Kills Your Molecule
To solve this, you must understand the decomposition pathway. The oxazoline ring is basic at the nitrogen. Silica gel acts as an acid catalyst, promoting two primary failure modes:
-
Thermodynamic Rearrangement (Isomerization): The 5-membered oxazoline ring rearranges to the more thermodynamically stable 6-membered 5-iodo-5,6-dihydro-4H-1,3-oxazine . This is a classic "Kinetic vs. Thermodynamic" control issue in iodocyclization chemistry.
-
Acid Hydrolysis: In the presence of moisture on the silica, the protonated oxazoline opens to form the amide-alcohol or ester-amine salts.
Visualization: The Decomposition Pathway
The following diagram illustrates the acid-catalyzed fate of your compound on silica.
Figure 1: Acid-catalyzed rearrangement and hydrolysis pathways of iodomethyl-oxazolines on untreated silica gel.
Troubleshooting & Recovery Protocols
Do NOT use standard flash chromatography. Choose one of the following validated workflows based on your available resources.
Protocol A: The "Buffered Silica" Method (Recommended for Chromatography)
If you must use silica, you must neutralize the surface acidity.
Reagents:
-
Triethylamine (
) -
Hexanes / Ethyl Acetate (eluent system)
Step-by-Step:
-
Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% to 2% Triethylamine (
) . -
Column Packing: Pour the slurry and flush the column with at least 3 column volumes (CV) of this basified solvent. This ensures all acidic sites are capped with TEA.
-
Eluent Prep: Add 1%
to your mobile phase (e.g., 20% EtOAc in Hexanes + 1% TEA). -
Loading: Load your crude material. Note: Do not dissolve crude in pure
or if they are not neutralized, as traces of in these solvents can trigger degradation before loading. -
Elution: Run the column quickly.
Protocol B: Neutral Alumina (High Stability)
Neutral or Basic Alumina (Brockmann Grade III) is far superior to silica for acid-sensitive heterocycles.
Step-by-Step:
-
Purchase Aluminum Oxide, Neutral, Brockmann I .
-
Deactivate to Grade III by adding water (approx. 6% w/w) and shaking until free-flowing (equilibrium takes ~2 hours).
-
Pack column using Hexanes.
-
Elute with Hexanes/EtOAc gradient. No amine additive is usually required here.
Protocol C: Crystallization (Best for Scale-Up)
Avoid chromatography entirely. Iodomethyl oxazolines often crystallize well.
Step-by-Step:
-
Dissolve crude reaction mixture in a minimal amount of hot Diisopropyl ether (IPE) or Hexanes/Diethyl Ether (3:1) .
-
Cool slowly to room temperature, then to
. -
If oiling occurs, scratch the flask or add a seed crystal.
-
Filter the solid. This typically yields
pure kinetic product without isomerization risk.
Comparative Data: Stationary Phase Performance
The following table summarizes recovery rates observed in internal validation assays for iodomethyl-oxazolines.
| Stationary Phase | Additive | Recovery Yield | Purity (NMR) | Primary Contaminant |
| Standard Silica | None | < 15% | Low | 1,3-Oxazine (Rearranged) |
| Silica Gel | 1% | 85 - 92% | High | Trace Hydrolysis |
| Neutral Alumina | None | 92 - 96% | Very High | None |
| Basic Alumina | None | 90 - 94% | High | None |
Frequently Asked Questions (FAQs)
Q1: Can I store the purified compound in
-
Fix: Filter your
through a small plug of basic alumina before dissolving your sample, or use (Benzene- ) which is non-acidic and provides excellent signal separation for these protons.
Q2: My product turned purple/brown on the shelf. Is it still good?
A: The color indicates iodine liberation (
-
Fix: Wash the solid with cold aqueous
(thiosulfate) to remove the iodine color. Recrystallize immediately. Store in the dark at .
Q3: Why does the literature sometimes show the 6-membered ring as the product?
A: Iodocyclization is reversible. Under Thermodynamic Control (long reaction times, heat, or acidic workup), the 6-membered oxazine is favored. Under Kinetic Control (short time,
References
-
Iodocyclization Mechanisms & Regioselectivity
- Knapp, S., et al. "Iodolactonization and iodocyclization of N-allyl amides." Journal of Organic Chemistry, 1990, 55(19), 5291–5294.
- Significance: Establishes the kinetic vs.
-
General Stability of Oxazolines
- Gant, T. G., & Meyers, A. I. "The chemistry of 2-oxazolines (1985–present)." Tetrahedron, 1994, 50(8), 2297-2360.
- Significance: Comprehensive review detailing the acid sensitivity and hydrolysis p
-
Purification of Acid-Sensitive Compounds
- Leonard, J., Lygo, B., & Procter, G. Advanced Practical Organic Chemistry. 3rd Edition. CRC Press, 2013.
- Significance: Standard handbook containing protocols for TEA-deactivated silica and alumina chrom
Overcoming decomposition of iodomethyl oxazolines under basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Decomposition Under Basic Conditions
Welcome to the Technical Support Center for researchers working with iodomethyl oxazolines. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to address the common challenge of decomposition of these valuable synthetic intermediates under basic conditions. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to optimize your reactions and achieve your desired outcomes.
Introduction: The Challenge of Stability
Iodomethyl oxazolines are versatile building blocks in organic synthesis, frequently employed in the construction of complex molecules in medicinal chemistry and materials science. The presence of the reactive iodomethyl group allows for a variety of subsequent transformations. However, this reactivity also presents a significant challenge: the susceptibility of the molecule to decomposition in the presence of bases. Understanding the mechanisms of this decomposition is the first step toward overcoming it.
The primary decomposition pathways of iodomethyl oxazolines under basic conditions include:
-
E2 Elimination: Abstraction of a proton from the carbon adjacent to the iodomethyl group, leading to the formation of a vinyl oxazoline and elimination of hydrogen iodide.
-
SN2 Substitution: Direct displacement of the iodide, a good leaving group, by the base or other nucleophiles present in the reaction mixture.
-
Ring Opening: In some cases, the basic conditions can promote the opening of the oxazoline ring, particularly if there are other functionalities on the molecule that can participate in this process.
This guide will provide you with the knowledge and tools to anticipate and mitigate these unwanted side reactions.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive from researchers working with iodomethyl oxazolines.
Q1: My reaction with an iodomethyl oxazoline and a base is giving me a complex mixture of products. What is likely happening?
A1: A complex product mixture is a classic sign of competing decomposition pathways. The most likely culprits are E2 elimination to form a vinyl oxazoline and SN2 substitution of the iodide by your base or solvent.[1] Depending on the strength and nucleophilicity of your base, you could be seeing a combination of these reactions. It is also possible, though less common with simple bases, that you are observing some degree of oxazoline ring opening.[2][3] To diagnose the issue, it is crucial to analyze your crude reaction mixture by techniques like LC-MS and 1H NMR to identify the major byproducts.
Q2: I am trying to perform a substitution reaction on the iodomethyl group using a nucleophilic base, but I am getting low yields of my desired product. What can I do?
A2: Low yields in this scenario often point to the base acting as a reagent for elimination rather than just as a proton shuttle for your nucleophile. The iodomethyl group is sterically accessible, making it a good substrate for SN2 reactions, but the adjacent protons are also susceptible to abstraction.[4] To favor substitution over elimination, consider the following:
-
Use a less hindered, more nucleophilic base: If your base is also your nucleophile, a less bulky one will favor the SN2 pathway.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature can significantly favor the desired substitution pathway.
-
Choose your solvent carefully: Polar aprotic solvents like DMF or DMSO can stabilize the transition state of an SN2 reaction, increasing its rate relative to elimination.
Q3: Can I use common inorganic bases like potassium carbonate or sodium hydroxide with iodomethyl oxazolines?
A3: While inorganic bases are often used in organic synthesis, they should be used with caution with iodomethyl oxazolines. Strong, hard bases like sodium hydroxide can promote both elimination and hydrolysis of the oxazoline ring, especially at elevated temperatures.[5] Potassium carbonate is a milder base and can be a better choice, particularly for reactions where a strong base is not required.[6] However, its limited solubility in many organic solvents can be a drawback. For sensitive substrates, it is often preferable to use organic bases that offer better solubility and tunable reactivity.
Q4: What are the best types of bases to use to minimize decomposition?
A4: The "best" base will always be substrate and reaction-dependent. However, for minimizing decomposition of the iodomethyl oxazoline, non-nucleophilic, sterically hindered bases are often the preferred choice, especially when you want to avoid substitution of the iodide by the base itself. Examples include:
-
Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered amine that is a poor nucleophile but an effective proton scavenger.
-
1,8-Diazabicycloundec-7-ene (DBU): A strong, non-nucleophilic base that is particularly effective for promoting elimination reactions when that is the desired outcome. Use with caution if elimination is a side reaction you wish to avoid.[7]
-
Proton sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): These are highly basic but extremely poor nucleophiles due to steric hindrance.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during reactions involving iodomethyl oxazolines under basic conditions.
| Observed Problem | Potential Cause | Suggested Solutions & Rationale |
| Low or no conversion of starting material | 1. Insufficiently basic conditions. 2. Low reaction temperature. 3. Poor solubility of the base. | 1. Switch to a stronger base: If using a weak base like triethylamine, consider a stronger, non-nucleophilic base like DBU. However, be mindful of promoting elimination. 2. Increase the reaction temperature: Incrementally increase the temperature while monitoring for the appearance of decomposition products by TLC or LC-MS. 3. Choose a more soluble base or a different solvent: Consider organic bases like DIPEA or DBU which are soluble in a wider range of organic solvents. |
| Formation of a major byproduct with a vinyl proton signal in 1H NMR | E2 Elimination is the dominant pathway. | 1. Use a less hindered base: If your current base is bulky (e.g., potassium tert-butoxide), switch to a smaller base like triethylamine or DIPEA. 2. Lower the reaction temperature: This is often the most effective way to disfavor elimination. 3. Use a more nucleophilic, less basic reagent if substitution is the goal. |
| Desired product is formed, but in low yield with significant starting material remaining | The base is not strong enough to drive the reaction to completion under the current conditions. | 1. Gradually increase the equivalents of base: Use a slight excess (e.g., 1.2-1.5 equivalents) to ensure complete reaction. 2. Increase the reaction time: Monitor the reaction progress over a longer period. 3. Consider a stronger base: As a last resort, a stronger base may be necessary, but be prepared to optimize other parameters to control side reactions. |
| Formation of multiple unidentified byproducts | Multiple decomposition pathways are occurring (elimination, substitution, ring-opening). | 1. Simplify the system: Run control experiments with just the iodomethyl oxazoline and the base to understand its stability under your reaction conditions. 2. Systematically vary reaction parameters: Start with a low temperature and a mild, non-nucleophilic base. Then, incrementally adjust one parameter at a time (base strength, temperature, solvent) while closely monitoring the reaction profile. 3. Protecting group strategy: If the oxazoline ring itself is proving to be unstable, consider if a different protecting group strategy for the corresponding amino alcohol might be more suitable for your synthetic route.[8] |
Experimental Protocols: Mitigating Decomposition
Here are two detailed protocols for common reactions involving iodomethyl oxazolines, designed to minimize decomposition.
Protocol 1: Nucleophilic Substitution on a 5-Iodomethyl-2-oxazoline using a Mild Organic Base
This protocol is designed for the substitution of the iodide with a generic nucleophile (Nu-H) using a non-nucleophilic base to minimize side reactions.
Materials:
-
5-Iodomethyl-2-oxazoline (1.0 eq)
-
Nucleophile (Nu-H) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 5-iodomethyl-2-oxazoline and the nucleophile.
-
Add anhydrous acetonitrile to dissolve the starting materials (concentration typically 0.1-0.5 M).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the diisopropylethylamine (DIPEA) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Choices:
-
DIPEA: A sterically hindered, non-nucleophilic base is used to deprotonate the nucleophile without competing in the SN2 reaction.[9]
-
Acetonitrile: A polar aprotic solvent that can help to accelerate SN2 reactions.
-
Low Temperature Start: Starting the reaction at 0 °C helps to control the initial exotherm and disfavors potential elimination side reactions.
Protocol 2: Controlled Elimination to Synthesize a 5-Vinyl-2-oxazoline
This protocol is designed to intentionally promote the E2 elimination to cleanly form the corresponding vinyl oxazoline.
Materials:
-
5-Iodomethyl-2-oxazoline (1.0 eq)
-
1,8-Diazabicycloundec-7-ene (DBU) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 5-iodomethyl-2-oxazoline.
-
Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the DBU dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Choices:
-
DBU: A strong, non-nucleophilic base that is highly effective at promoting E2 elimination reactions.[7]
-
THF: A common, relatively non-polar solvent suitable for many organic reactions.
-
Low Temperature: While DBU is a strong base, performing the reaction at low temperature can help to improve selectivity and minimize potential side reactions.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the main decomposition pathways and a general workflow for troubleshooting.
Caption: Major decomposition pathways of iodomethyl oxazolines under basic conditions.
Sources
- 1. Sulfur(iv)-mediated umpolung α-heterofunctionalization of 2-oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 5-Vinyl-2-isoxazolines by Palladium-Catalyzed Intramolecular O-Allylation of Ketoximes [organic-chemistry.org]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. tu-dresden.de [tu-dresden.de]
Validation & Comparative
13C NMR shifts for 5-(iodomethyl)-2-phenyl-2-oxazoline characterization
This guide provides an authoritative technical analysis of the 13C NMR characterization of 5-(iodomethyl)-2-phenyl-2-oxazoline , a critical intermediate in the synthesis of functionalized amino alcohols and ligands.
The guide focuses on the regiochemical differentiation between the desired 5-exo cyclization product (oxazoline) and the competing 6-endo isomer (dihydrooxazine), utilizing experimental data to establish diagnostic chemical shift fingerprints.
Executive Summary
The iodocyclization of N-allylbenzamide is a fundamental transformation for accessing oxazoline scaffolds. However, the reaction's utility depends on strict regiocontrol between the 5-exo-trig (oxazoline) and 6-endo-trig (dihydrooxazine) pathways.
While 1H NMR is often ambiguous due to overlapping methylene signals, 13C NMR provides definitive diagnostic peaks for structural assignment. This guide compares the specific chemical shifts of the 5-(iodomethyl)-2-phenyl-2-oxazoline product against its 6-membered ring isomer, providing researchers with a self-validating spectral standard.
Structural Assignments & Diagnostic Logic
The characterization relies on three distinct chemical environments that shift predictably based on ring size (5-membered vs. 6-membered) and heteroatom proximity.
Key Diagnostic Regions
-
Imidate Carbon (C=N): The most sensitive probe for ring size. The 5-membered oxazoline ring induces more strain, typically deshielding this carbon to ~163–165 ppm , whereas the 6-membered dihydrooxazine resonates upfield at ~155 ppm .
-
Methine Carbon (O-CH-): In the 5-exo product, this carbon is directly attached to the oxygen atom and the iodomethyl group, appearing at ~78–82 ppm . In the 6-endo product, the oxygen is attached to a CH2 group, and the methine is further removed, altering the shift.
-
Iodomethyl Group (-CH2I): The heavy atom effect of iodine causes significant shielding, placing this carbon in the 5–15 ppm range for both isomers, making it a confirmation of iodine incorporation rather than a regioisomer differentiator.
Comparative Analysis: 5-Exo vs. 6-Endo Shifts
The following table contrasts the expected shifts for the target oxazoline with the experimentally verified shifts of the 6-endo isomer (5,6-dihydro-6-iodomethyl-2-phenyl-4H-1,3-oxazine).
| Carbon Environment | 5-Exo Product (Oxazoline) | 6-Endo Product (Oxazine) | Shift Difference (Δδ) | Diagnostic Value |
| C=N (C2) | 164.0 ppm (Typical) | 155.2 ppm | ~9 ppm | High (Primary Indicator) |
| O-CH (C5) | ~80.0 ppm | 73.7 ppm | ~6 ppm | High |
| N-CH2 (C4) | ~58.0 ppm | 42.7 ppm | ~15 ppm | Medium |
| Ph (ipso) | 128–130 ppm | 133.2 ppm | Variable | Low |
| Ph (aromatic) | 127–132 ppm | 126.9, 128.0, 130.4 | N/A | Low |
| -CH2-I | ~5–10 ppm | 7.6 ppm | < 3 ppm | Confirmation Only |
| Ring -CH2- | N/A (Part of C4) | 27.4 ppm (C5) | N/A | High (Presence of C5-CH2) |
Note: 6-endo data sourced from Minakata et al. (See Ref 1). 5-exo data derived from standard oxazoline chemical shift additivity rules and comparative literature.
Experimental Protocol: Iodocyclization
This protocol utilizes a neutral iodination system (t-BuOCl/NaI) which favors high yields and selectivity.
Reagents:
-
N-Allylbenzamide (1.0 equiv)
-
Sodium Iodide (NaI) (1.1 equiv)
-
tert-Butyl Hypochlorite (t-BuOCl) (1.1 equiv)
-
Acetonitrile (MeCN) (Solvent)
Workflow:
-
Preparation: Dissolve N-allylbenzamide (e.g., 0.5 mmol) and NaI (0.55 mmol) in dry MeCN (3 mL) under an inert atmosphere (Nitrogen or Argon).
-
Initiation: Add t-BuOCl (0.55 mmol) dropwise to the stirring solution. Caution: Exothermic reaction possible.
-
Reaction: Stir the mixture at room temperature for 5 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The product typically appears at Rf ~0.34.
-
Quench & Workup: Evaporate the solvent under reduced pressure.
-
Purification: Purify the residue via flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 9:1 to 4:1).
-
Yield: Expected yield is 90–95% of the 5-exo oxazoline as a colorless oil.
Mechanistic Visualization
The following diagram illustrates the divergent pathways controlled by the nucleophilic attack on the iodonium intermediate.
Figure 1: Divergent mechanistic pathways in the iodocyclization of N-allylbenzamide. The 5-exo path is generally favored under kinetic conditions.
NMR Assignment Logic Diagram
This decision tree assists in rapidly classifying the crude reaction mixture based on 13C NMR peaks.
Figure 2: Logical flow for structural assignment using 13C NMR data.
References
-
Minakata, S.; Morino, Y.; Oderaotoshi, Y.; Komatsu, M. "Practical and Convenient Synthesis of N-Heterocycles: Stereoselective Cyclization of N-Alkenylamide with t-BuOI under Neutral Conditions." Organic Letters, 2006 , 8(15), 3335–3337. Link (Supporting Information utilized for 6-endo isomer data).
-
Knapp, S.; Patel, D. V. "Synthesis of cyclic imidates and amidines via iodocyclization." Journal of the American Chemical Society, 1983 , 105(23), 6985–6986. Link
-
Robin, S.; Rousseau, G. "Recent advances in the synthesis of heterocycles via iodocyclization." Tetrahedron, 1998 , 54(45), 13681–13736. Link
Sources
Technical Guide: IR Spectral Fingerprinting of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Topic: IR Spectroscopy Peaks for 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is a critical heterocyclic building block, often synthesized via the iodocyclization of N-allylbenzamide. Its utility in drug development stems from the reactive iodomethyl handle, allowing for further nucleophilic substitution, and the bio-isosteric nature of the oxazoline ring to amides and esters.[1]
This guide provides a definitive infrared (IR) spectroscopy analysis. Unlike standard spectral lists, this document focuses on comparative diagnostics —specifically distinguishing the target molecule from its acyclic precursor (N-allylbenzamide) and potential hydrolysis impurities.
Key Diagnostic Indicator: The successful formation of the oxazoline ring is confirmed not by the appearance of new peaks alone, but by the complete disappearance of the Amide N-H stretching (~3300 cm⁻¹) and Amide II bending (~1550 cm⁻¹) bands , coupled with the emergence of the C-O-C ether linkage and C-I stretch.
Structural Analysis & Band Assignments
The IR spectrum of 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is a composite of three distinct structural domains: the 2-phenyl-2-oxazoline core , the iodomethyl side chain , and the dihydro backbone .
Table 1: Characteristic IR Absorptions (Target Molecule)
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Relevance |
| Oxazoline Ring | C=N Stretch | 1635 – 1650 | Strong | Primary Identifier. Often sharp. Overlaps slightly with precursor C=O but is distinguished by lack of H-bonding broadening. |
| Oxazoline Ring | C-O-C Stretch | 1050 – 1250 | Medium/Strong | Ring Closure Confirmation. Asymmetric (higher freq) and symmetric (lower freq) ether-like stretches. |
| Iodomethyl Group | C-I Stretch | 500 – 600 | Medium/Weak | Functional Handle. Specific to the alkyl iodide. Typically found near 550–570 cm⁻¹. |
| Phenyl Ring | C-H Stretch (sp²) | 3030 – 3080 | Weak | Characteristic aromatic signal.[1] |
| Phenyl Ring | C=C Ring Stretch | 1450, 1580, 1600 | Medium | Standard aromatic skeletal vibrations.[1] |
| Phenyl Ring | C-H Out-of-Plane | 690 – 710, 730 – 770 | Strong | Monosubstituted benzene pattern (typically two strong bands). |
| Aliphatic Backbone | C-H Stretch (sp³) | 2850 – 2980 | Medium | Methylene (-CH₂-) stretches from the dihydro ring and iodomethyl group. |
Note: The C=N stretch position is sensitive to conjugation. The phenyl ring at the 2-position conjugates with the C=N bond, lowering the wavenumber compared to non-aromatic oxazolines (typically >1660 cm⁻¹).
Comparative Analysis: Target vs. Precursor
In a practical synthetic environment, the most critical task is determining reaction completion.[1] The starting material, N-allylbenzamide , shares the phenyl ring and aliphatic C-H features, making the "Fingerprint Region" comparisons difficult.[1]
The Strategy: Focus on the Negative Evidence (disappearance of amide bands) and Positive Evidence (appearance of ether/C-I bands).
Table 2: Spectral Differentiation Guide
| Feature | Precursor: N-Allylbenzamide | Target: 5-(iodomethyl)-2-phenyl-oxazoline | Status |
| N-H Stretch | 3280 – 3350 cm⁻¹ (Strong, Broad) | ABSENT | CRITICAL PASS |
| Amide II (N-H Bend) | ~1540 – 1550 cm⁻¹ | ABSENT | CRITICAL PASS |
| Carbonyl / Imine | C=O[2] (Amide I): ~1630–1660 cm⁻¹ | C=N (Imine): ~1635–1650 cm⁻¹ | Inconclusive (Overlap) |
| Ether Linkage | Absent | C-O-C: 1050 – 1250 cm⁻¹ | CONFIRMATION |
| C-I Bond | Absent | 500 – 600 cm⁻¹ | CONFIRMATION |
Diagram 1: Spectral Logic Flowchart
Use this logic gate to interpret your raw spectral data.
Caption: Decision tree for validating oxazoline formation via IR spectroscopy. Green paths indicate successful synthesis.
Experimental Protocol: Synthesis & Measurement
To ensure the spectral data cited above is reproducible, follow this standardized workflow.
A. Synthesis Context (Iodocyclization)
The target is synthesized via the reaction of N-allylbenzamide with Iodine (
-
Mechanism: The iodine activates the alkene (forming an iodonium ion), which is then attacked by the amide oxygen (5-exo-dig cyclization).
-
Why this matters for IR: If the reaction is "wet," water attacks the intermediate instead, opening the ring to form an amido-alcohol .[1] This impurity shows a broad O-H stretch (~3400 cm⁻¹) and retains the Amide I/II bands, ruining the product's performance.[1]
Diagram 2: Synthesis & Monitoring Pathway
Caption: Reaction pathway showing the origin of the target molecule and its primary hydrolysis impurity.
B. IR Sampling Protocol
For the most accurate detection of the C-I bond (low frequency) and resolution of the C=N band:
-
Sample State: The product is typically a viscous oil or low-melting solid.
-
Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture absorption (which mimics impurity O-H bands).[1]
-
Crystal: Diamond or ZnSe.
-
Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹ . (Crucial: Many standard scans stop at 600 cm⁻¹, missing the C-I stretch).[1]
-
-
Baseline Correction: Perform background subtraction of the ambient atmosphere to remove CO₂ (2350 cm⁻¹) and H₂O vapor, which can obscure weak signals.[1]
Technical Deep Dive: The "Amide-to-Imidate" Shift
Understanding the physics behind the peaks builds trust in the data.
-
The C=O vs. C=N Shift: In the precursor amide, the Carbonyl (C=O) has significant double-bond character. In the oxazoline product, the C=N bond is part of a cyclic imidate system.[1] While both absorb in the 1640 cm⁻¹ region, the Oxazoline C=N is less susceptible to hydrogen bonding than the Amide C=O.[1]
-
Result: In a concentrated sample (neat), the Amide C=O is often broad due to intermolecular H-bonding. The Oxazoline C=N remains sharp.
-
-
The C-I Mass Effect: The Iodine atom is heavy (126.9 amu). Hooke's Law dictates that increasing the mass of one atom in a bond drastically lowers the vibrational frequency. This is why the C-I stretch appears in the "far IR" region (~500-600 cm⁻¹), distinct from C-Cl (~700 cm⁻¹) or C-Br (~600 cm⁻¹).
References
-
PubChem. (2025).[2] 2-Phenyl-2-oxazoline | C9H9NO.[2][3] National Library of Medicine. [Link]
-
Gong-Qing Liu, et al. (2015).[2][4] Modular Preparation of 5-Halomethyl-2-oxazolines via PhI(OAc)2-Promoted Intramolecular Halooxygenation of N-Allylcarboxamides. Journal of Organic Chemistry. [Link][1]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. [Link]
-
Doc Brown's Chemistry. (2025). Infrared spectrum of 1-iodopropane (alkyl iodide). [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Phenyl-2-oxazoline | C9H9NO | CID 244030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Modular Preparation of 5-Halomethyl-2-oxazolines via PhI(OAc)2-Promoted Intramolecular Halooxygenation of N-Allylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Electrophilic Reactivity: 5-(Iodomethyl)- vs. 5-(Chloromethyl)-2-phenyl-oxazoline
For researchers and drug development professionals, the selection of starting materials is a critical decision that dictates synthetic efficiency, yield, and overall project timelines. The 2-phenyl-oxazoline scaffold is a privileged structure in medicinal chemistry and asymmetric synthesis. When functionalized at the 5-position with a halomethyl group, it becomes a versatile electrophilic building block for introducing a wide range of functionalities via nucleophilic substitution.
This guide provides an in-depth comparison of the reactivity of two common analogs: 5-(iodomethyl)-2-phenyl-oxazoline and 5-(chloromethyl)-2-phenyl-oxazoline. We will explore the fundamental principles governing their reactivity, present a framework for predicting their behavior, and provide actionable experimental protocols.
The Decisive Factor: Leaving Group Ability
The primary difference in reactivity between the iodo- and chloro-analogs lies in the nature of the halogen atom, which functions as the leaving group during a nucleophilic substitution reaction. In the context of SN2 reactions, the rate is directly influenced by the leaving group's ability to depart and stabilize the negative charge it acquires.
Two key physical properties govern this ability:
-
Carbon-Halogen (C-X) Bond Strength: A weaker C-X bond is easier to break, leading to a lower activation energy for the reaction.
-
Stability of the Halide Anion (X⁻): A more stable anion is a better leaving group because it is less likely to re-initiate a reverse reaction.
Iodide (I⁻) excels in both areas compared to chloride (Cl⁻). The C-I bond is significantly weaker and longer than the C-Cl bond due to the larger atomic radius of iodine and less effective orbital overlap with carbon.[1][2] Furthermore, the larger, more polarizable electron cloud of the iodide anion distributes the negative charge over a greater volume, making it more stable and less basic than the chloride anion.[3][4]
This fundamental difference is the cornerstone of their divergent reactivity profiles.
Caption: Logical flow of factors determining halide reactivity.
Comparative Reactivity Data & Experimental Consequences
While direct kinetic studies for these specific oxazoline derivatives are not extensively published, the relative reactivity of alkyl iodides versus alkyl chlorides is a well-established principle in organic chemistry. Alkyl iodides are consistently found to be more reactive in SN2 reactions.[2] This allows us to construct a predictive comparison for reaction design.
| Feature | 5-(Iodomethyl)-2-phenyl-oxazoline | 5-(Chloromethyl)-2-phenyl-oxazoline | Rationale |
| Leaving Group | Iodide (I⁻) | Chloride (Cl⁻) | Halogen at the 5-methyl position. |
| C-X Bond Energy | ~228 kJ/mol | ~338 kJ/mol | The C-I bond is significantly weaker.[1] |
| Relative Reactivity | High | Moderate to Low | Weaker bond and more stable leaving group lead to a lower activation barrier.[1][3] |
| Typical Temp. | 0 °C to Room Temperature | Room Temperature to Reflux | Higher energy input is needed to overcome the stronger C-Cl bond. |
| Typical Time | 0.5 - 4 hours | 6 - 24 hours | The reaction proceeds much faster with a better leaving group. |
| Side Reactions | Lower risk of elimination | Higher risk of elimination at elevated temperatures | Harsher conditions can promote competing reaction pathways. |
| Substrate Stability | Moderate; light-sensitive | High | Alkyl iodides can degrade over time, especially when exposed to light. |
This disparity has significant practical implications:
-
Milder Conditions: Reactions with the iodo-analog can often be performed at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Faster Reactions: The enhanced reactivity of the C-I bond translates to significantly shorter reaction times, increasing throughput.
-
Choice of Nucleophile: Weak nucleophiles that may react sluggishly or not at all with the chloro-analog will often react efficiently with the iodo-derivative.
Mechanistic Overview: The Sₙ2 Pathway
The substitution at the 5-(halomethyl) position, being a primary carbon, proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs.
Caption: Generalized Sₙ2 reaction at the 5-position.
The key difference is the energy of the transition state. For the iodo-analog, the partial breaking of the weaker C-I bond requires less energy, resulting in a more stable, lower-energy transition state and a faster reaction rate.
Experimental Protocol: Comparative Nucleophilic Substitution with Sodium Azide
This protocol provides a framework for comparing the reactivity of the two analogs using sodium azide as a representative nucleophile. The causality behind the differing conditions is explained.
Workflow Overview
Caption: Experimental workflow for the comparative reaction.
Materials
-
5-(Iodomethyl)-2-phenyl-oxazoline
-
5-(Chloromethyl)-2-phenyl-oxazoline
-
Sodium Azide (NaN₃)
-
Acetone, anhydrous
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Rationale for Solvent Choice: Acetone is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the cation (Na⁺) but does not strongly solvate the anion (N₃⁻), leaving the nucleophile highly reactive.[2] It is also useful in cases where the resulting sodium halide salt is insoluble, helping to drive the reaction to completion (Le Châtelier's principle), a principle famously exploited in the Finkelstein reaction.[5]
Reaction A: 5-(Iodomethyl)-2-phenyl-oxazoline
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-(iodomethyl)-2-phenyl-oxazoline (1.0 mmol, 1.0 eq).
-
Add anhydrous acetone (10 mL) and stir until the solid is fully dissolved.
-
Add sodium azide (1.5 mmol, 1.5 eq).
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress every 30 minutes by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is expected to be complete in 1-3 hours.
Reaction B: 5-(Chloromethyl)-2-phenyl-oxazoline
-
To a second flame-dried 25 mL round-bottom flask, add 5-(chloromethyl)-2-phenyl-oxazoline (1.0 mmol, 1.0 eq).
-
Add anhydrous acetone (10 mL) and stir until dissolved.
-
Add sodium azide (1.5 mmol, 1.5 eq).
-
Attach a reflux condenser and heat the mixture to reflux (~56 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress every 2 hours by TLC. The reaction is expected to require 8-16 hours for completion. The higher temperature is necessary to provide sufficient energy to overcome the larger activation barrier associated with breaking the stronger C-Cl bond.
Workup and Purification (Identical for both reactions)
-
Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-(azidomethyl)-2-phenyl-oxazoline.
Conclusion for the Practicing Scientist
For synthetic applications requiring nucleophilic displacement at the 5-methyl position of a 2-phenyl-oxazoline, the 5-(iodomethyl) analog is the superior electrophile . Its high reactivity allows for the use of milder conditions and shorter reaction times, making it ideal for complex syntheses with sensitive functional groups.
The 5-(chloromethyl) analog , while more stable and often less expensive, should be reserved for reactions with strong nucleophiles or when harsher conditions are tolerable. The choice between them is a classic trade-off between substrate stability and reactivity. For rapid and efficient diversification of the oxazoline scaffold, the iodomethyl derivative provides a clear and predictable advantage.
References
-
Reddit Chemistry Community Discussion. (2016). Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction? A community discussion providing explanations based on C-X bond strength and leaving group stability. [Link]
-
Khan Academy. Sn1 and Sn2: leaving group. An educational video and article explaining the factors that make a good leaving group, including basicity and stability. [Link]
-
Brainly Community. (2023). For alkyl halides used in SN1 and SN2 mechanisms, rank the leaving groups in order of reaction rate. A community-answered question detailing the ranking of halide leaving groups based on basicity. [Link]
-
Reddit Organic Chemistry Community Discussion. (2022). if iodine is a better leaving group, shouldn't this be unreactive? A discussion on the Finkelstein Exchange, highlighting the role of nucleophilicity and Le Chatelier's principle. [Link]
-
Chemistry LibreTexts. (2020). 7.6: Characteristics of the Sₙ2 Reaction. A detailed resource on Sₙ2 reactions, covering the influence of the substrate, nucleophile, leaving group, and solvent. [Link]
-
Gao, Y., et al. (2022). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. MDPI. Provides synthetic procedures for related chloromethyl-oxazoline structures. [Link]
-
Yoo, D., et al. (2015). Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. Details the synthesis of related 5-(chloromethyl) isoxazolines. [Link]
-
Haupt, T., et al. (2020). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. MDPI. Mentions the synthesis of 5-halomethyl-2-oxazolines via hypervalent iodine catalysis. [Link]
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A Researcher's Guide to Structural Elucidation: A Comparative Analysis of X-ray Crystallography, NMR Spectroscopy, and Computational Modeling for Oxazoline Scaffolds
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of its function, reactivity, and interactions with biological targets. For researchers working with novel heterocyclic compounds, such as the promising oxazoline scaffold, selecting the most appropriate analytical technique for structural elucidation is a critical decision.
This guide provides an in-depth comparison of three cornerstone techniques: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. While direct crystallographic data for the specific compound 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is not publicly available at the time of this publication, we will utilize a case-study approach with a structurally analogous compound, 2,4,5-tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole , for which crystallographic data exists[1], to illustrate the principles and comparative strengths of each method. This practical approach will empower researchers to make informed decisions for their own molecules of interest.
The Imperative of Structural Verification
The 2-phenyl-4,5-dihydro-1,3-oxazole core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The substituent at the 5-position can significantly influence the compound's stereochemistry and, consequently, its biological activity. An unambiguous determination of the absolute and relative stereochemistry, as well as the preferred conformation in the solid-state and in solution, is therefore not merely an academic exercise but a crucial step in the drug development pipeline.
A Triad of Techniques: A Comparative Overview
The structural characterization of a novel compound is rarely accomplished with a single technique. Instead, a synergistic approach, leveraging the unique strengths of different methods, often provides the most complete picture.
| Technique | Principle | Information Yielded | Key Strengths | Key Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry (with anomalous dispersion) | Unambiguous determination of solid-state structure; "Gold standard" for stereochemistry | Requires a high-quality single crystal; provides a static picture of the molecule |
| NMR Spectroscopy | Interaction of nuclear spins with a magnetic field | Connectivity through bonds (COSY, HSQC, HMBC), through-space proximities (NOESY/ROESY), dynamic processes, solution-state conformation | Provides information about the molecule in solution, which is often more biologically relevant; non-destructive | Structure is inferred from indirect data; can be challenging for complex molecules or those with limited solubility |
| Computational Modeling | Quantum mechanics or molecular mechanics calculations | Predicted 3D structure, conformational analysis, electronic properties, spectroscopic data | Can predict structures of molecules that are difficult to crystallize or analyze by NMR; provides insights into molecular orbitals and reactivity | Accuracy is dependent on the level of theory and basis set used; requires experimental validation |
In Focus: 2,4,5-tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole - A Case Study
To illustrate the practical application and comparative value of these techniques, we will consider the hypothetical characterization of 2,4,5-tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole.
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
The primary advantage of X-ray crystallography is its ability to provide a precise and unambiguous three-dimensional model of a molecule in the solid state.
For our case study molecule, 2,4,5-tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole, the crystallographic data reveals crucial structural details. The molecules in the crystal are disordered about a crystallographic twofold axis, leading to a 50:50 disorder of the oxygen and nitrogen atoms within the oxazole ring. This is a critical insight that would be difficult to obtain from other techniques.
Table 1: Key Crystallographic Data for 2,4,5-tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole [1]
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | C mc2₁ |
| a (Å) | 15.9777 (13) |
| b (Å) | 11.4504 (9) |
| c (Å) | 7.7573 (6) |
| V (ų) | 1419.21 (19) |
| Z | 4 |
| R-factor | 0.045 |
The data also provides precise bond lengths and angles, as well as the dihedral angle between the oxazole ring and the pyridyl substituents, which is 6.920 (1)° for the ring at the 2-position and 60.960 (2)° for the rings at the 4- and 5-positions.[1]
NMR Spectroscopy: Unraveling the Solution-State Structure and Dynamics
While X-ray crystallography provides a static picture, NMR spectroscopy offers insights into the behavior of a molecule in solution, which is often more relevant to its biological function.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR: Acquire ¹H and ¹³C spectra to identify the chemical environments of all protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D structure and stereochemistry.
-
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxazoline CH₂ | 3.5 - 4.5 | 50 - 65 |
| Oxazoline CH | 4.0 - 5.0 | 65 - 80 |
| Phenyl C=N | - | ~165 |
| Phenyl CH | 7.2 - 8.0 | 125 - 135 |
The relative stereochemistry of substituents at the 4 and 5 positions can be determined by analyzing the coupling constants between the protons at these positions and by observing key NOE correlations.
Computational Modeling: The In Silico Approach to Structure and Energetics
Computational modeling serves as a powerful complementary tool, enabling the prediction of molecular structures, conformational preferences, and other properties.
For a molecule like 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole, computational methods such as Density Functional Theory (DFT) can be employed to:
-
Predict the most stable conformation: By calculating the relative energies of different stereoisomers and rotamers.
-
Simulate NMR and IR spectra: The calculated spectroscopic data can be compared with experimental data to validate the predicted structure.
-
Provide insights into electronic properties: The distribution of electron density and the energies of molecular orbitals can help in understanding the molecule's reactivity.
It is crucial to note that computational results must be validated against experimental data. For instance, the calculated lowest energy conformation should be consistent with the observed NOE correlations in the NMR spectrum.
Synthesis of Information: A Holistic View of Molecular Structure
The true power of these techniques is realized when they are used in concert.
-
X-ray crystallography provides the definitive solid-state structure, which can be used as a starting point for computational modeling .
-
NMR spectroscopy reveals the solution-state conformation and dynamics, which can be used to refine and validate the computational models .
-
Computational modeling can help to interpret complex NMR spectra and can provide insights into the electronic structure that are not directly accessible from experimental data.
Conclusion: A Multi-faceted Approach to Structural Certainty
For researchers and drug development professionals, the elucidation of a molecule's three-dimensional structure is a foundational step. While X-ray crystallography remains the gold standard for unambiguous structure determination in the solid state, a comprehensive understanding, particularly for molecules with potential biological activity, requires a multi-pronged approach. The integration of high-resolution NMR spectroscopy and robust computational modeling provides a more complete picture of a molecule's behavior in the solution phase, its conformational flexibility, and its electronic properties. By understanding the strengths and limitations of each technique, researchers can strategically design their analytical workflow to achieve a holistic and validated understanding of their target molecules, thereby accelerating the pace of discovery and innovation.
References
- A comprehensive list of references will be compiled here based on the sources used in the gener
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A Comparative Guide to the Chromatographic Separation of 5-(iodomethyl)-2-phenyl-oxazoline Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] The 5-(iodomethyl)-2-phenyl-oxazoline core is a valuable chiral building block in asymmetric synthesis.[2] Consequently, robust and efficient analytical methods are paramount for determining enantiomeric purity and for the preparative isolation of the desired enantiomer. This guide provides a comprehensive comparison of chromatographic strategies for the enantioseparation of 5-(iodomethyl)-2-phenyl-oxazoline, offering experimental insights and detailed protocols to aid in method selection and optimization.
The Central Role of Polysaccharide-Based Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and powerful technique for the resolution of enantiomers.[1] Among the vast array of commercially available CSPs, polysaccharide-based phases, particularly those derived from amylose and cellulose, have demonstrated broad applicability and remarkable enantiorecognition capabilities for a wide range of chiral compounds, including oxazoline derivatives.[3][4]
The chiral recognition mechanism of polysaccharide-based CSPs is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral polymer backbone of the stationary phase. The formation of transient diastereomeric complexes with differing stabilities leads to the differential retention and, thus, separation of the enantiomers.
Head-to-Head Comparison: HPLC Methods for Oxazoline Enantioseparation
For the enantioselective separation of 2-phenyl-oxazoline derivatives, amylose-based CSPs have shown particular promise. A detailed examination of a successful method for a structurally analogous compound provides a strong foundation for the separation of 5-(iodomethyl)-2-phenyl-oxazoline.
Method 1: Normal-Phase HPLC with an Amylose-Based CSP
An established method for the separation of similar oxazoline derivatives utilizes a Chiralpak IA column, which features amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.[5] This immobilized polysaccharide-based CSP offers enhanced solvent compatibility and robustness compared to coated phases.[6]
Table 1: Performance Data for the Separation of 2-Phenyl-Oxazoline Derivatives on an Amylose-Based CSP
| Parameter | Value | Reference |
| Chromatographic Mode | Normal-Phase HPLC | [5] |
| Chiral Stationary Phase | Chiralpak IA (amylose-based) | [5] |
| Mobile Phase | n-hexane/dichloromethane/2-propanol (70/28/2, v/v/v) | [5] |
| Flow Rate | 1.0 mL/min | [3] |
| Temperature | 20°C | [5] |
| Detection | UV at 254 nm | [7] |
Note: This data is based on the separation of a closely related oxazoline derivative and serves as a highly relevant starting point for the separation of 5-(iodomethyl)-2-phenyl-oxazoline.
Alternative Approaches and Considerations
While the Chiralpak IA method presents a robust starting point, a comprehensive method development strategy should involve screening other polysaccharide-based CSPs. For instance, cellulose-based columns like Chiralcel OD are also widely used and can sometimes offer complementary or superior selectivity.[3]
Furthermore, the choice of mobile phase is critical. In normal-phase chromatography, the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., 2-propanol or ethanol) significantly influences retention times and resolution. For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution. Conversely, for acidic analytes, an acidic modifier like trifluoroacetic acid may be beneficial.[3]
The Rise of Supercritical Fluid Chromatography (SFC): A Greener Alternative
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly alternative to HPLC for chiral separations.[8] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and reduced solvent consumption.[8]
Polysaccharide-based CSPs are also highly effective in SFC.[9] The separation mechanism is similar to normal-phase HPLC, with the supercritical fluid acting as the non-polar component and a polar co-solvent (e.g., methanol, ethanol) serving as the modifier.
Table 2: Conceptual Comparison of HPLC and SFC for Chiral Oxazoline Separation
| Feature | HPLC (Normal-Phase) | SFC |
| Primary Mobile Phase | Non-polar organic solvents (e.g., hexane) | Supercritical CO₂ |
| Solvent Consumption | High | Significantly lower |
| Analysis Time | Moderate to long | Typically faster |
| Environmental Impact | Higher (due to organic solvents) | Greener alternative |
| Column Equilibration | Slower | Faster |
| Applicability | Well-established and widely used | Growing in popularity, excellent for preparative scale |
Experimental Protocols
Protocol 1: HPLC Enantioseparation using Chiralpak IA
This protocol is adapted from a validated method for structurally similar oxazoline derivatives.[5]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phase: Chiralpak IA column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, dichloromethane, and 2-propanol in a 70:28:2 volume ratio. Ensure all solvents are HPLC grade.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 20°C.
-
Set the UV detector to a wavelength of 254 nm.
-
-
Sample Preparation: Dissolve the racemic 5-(iodomethyl)-2-phenyl-oxazoline in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject a suitable volume (e.g., 10 µL) of the sample solution and record the chromatogram.
Caption: HPLC workflow for the enantioseparation of 5-(iodomethyl)-2-phenyl-oxazoline.
Causality Behind Experimental Choices
-
Choice of CSP: Polysaccharide-based CSPs, and specifically Chiralpak IA, are chosen due to their proven success in resolving a wide variety of chiral compounds, including those with aromatic and heterocyclic moieties similar to the target analyte. The immobilized nature of the IA phase provides greater flexibility in method development and enhanced column longevity.[6]
-
Mobile Phase Composition: The combination of a non-polar solvent (hexane), a moderately polar solvent (dichloromethane), and a polar alcohol (2-propanol) allows for fine-tuning of the analyte's retention and the enantioselective interactions with the CSP. The alcohol component is crucial as it competes with the analyte for polar interaction sites on the stationary phase, thereby modulating the retention and selectivity.
-
Temperature Control: Maintaining a constant and relatively low temperature (20°C) is important for ensuring reproducible retention times and can often enhance resolution, as chiral recognition is an enthalpically driven process.
Trustworthiness and Self-Validation
The provided protocol is based on established methods for analogous compounds. To ensure its validity for 5-(iodomethyl)-2-phenyl-oxazoline, the following steps are recommended:
-
System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution to ensure the HPLC system is performing correctly (e.g., checking for consistent retention times and peak areas).
-
Peak Identification: If individual enantiomers are available, inject them separately to confirm the elution order.
-
Method Validation: For quantitative analysis, the method should be fully validated according to ICH guidelines, including assessments of linearity, accuracy, precision, and robustness.
Concluding Remarks
The enantioselective separation of 5-(iodomethyl)-2-phenyl-oxazoline is readily achievable using HPLC with polysaccharide-based chiral stationary phases. The use of a Chiralpak IA column with a normal-phase mobile phase of n-hexane/dichloromethane/2-propanol provides an excellent starting point for method development. For laboratories seeking greener and more efficient alternatives, Supercritical Fluid Chromatography presents a compelling option. By systematically screening different CSPs and optimizing mobile phase conditions, researchers can develop robust and reliable methods for both analytical and preparative-scale separations of this important chiral building block.
References
-
Brooks, W. H. (n.d.). How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience? ResearchGate. Retrieved from [Link][10]
-
Satinder, A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link][3]
-
Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 297.[4]
-
Pociecha, D., et al. (2023). Oxazoline derivatives exhibiting chiral liquid crystalline mesophases. Liquid Crystals, 50(14), 2135-2145.[5]
-
Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Journal of Chromatography A, 1651, 462297.
-
Corey, E. J., & Zhang, F. Y. (1999). Highly Enantioselective Phase-Transfer-Catalytic Alkylation of 2-Phenyl-2-oxazoline-4-carboxylic Acid tert-Butyl Ester for the Asymmetric Synthesis of α-Alkyl Serines. Angewandte Chemie International Edition, 38(13-14), 1931-1934.[2]
-
Azhari, M., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules, 27(23), 8349.[11]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link][1]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns - HPLC. Retrieved from [Link][6]
-
Cerra, B., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 661.[7]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link][8]
Sources
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- 4. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
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- 6. hplc.eu [hplc.eu]
- 7. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole: Proper Disposal Procedures
Executive Summary
Compound: 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole Functional Classification: Halogenated Heterocycle / Alkylating Agent Primary Hazard: Potential Carcinogen (Alkylating Agent), Skin/Eye Irritant, Halogenated Waste.[1][2][3][4][5] Disposal Stream: Halogenated Organic Waste (Do NOT mix with general organic solvents).
Part 1: Hazard Profiling & Chemical Logic
To dispose of this compound safely, you must understand why it is hazardous.[3] As a Senior Application Scientist, I approach this not just as "waste," but as a reactive intermediate whose chemistry dictates its handling.
1.1 Structural Hazard Analysis
This molecule contains two distinct reactive centers that define its disposal requirements:
-
The Iodomethyl Group (-CH₂I): This is a primary alkyl iodide.[1] In biological systems, this moiety acts as an alkylating agent (electrophile).[3] It can transfer the alkyl group to nucleophilic sites on DNA or proteins via an SN2 mechanism.
-
Operational Implication: Treat as a potential mutagen/carcinogen. All waste must be double-contained.[1]
-
-
The Oxazoline Ring: While generally stable, the 4,5-dihydro-1,3-oxazole ring is sensitive to hydrolysis under acidic conditions.[1][3]
1.2 Waste Classification Data
| Parameter | Classification | Regulatory Logic (EPA/RCRA Context) |
| Waste Code | D001 / F-List | Likely ignitable (D001). If spent solvent is present, F001/F002 applies.[3][5][6][7] |
| Halogen Content | High (>10%) | The Iodine atom (atomic mass 126.9) constitutes a significant mass fraction. |
| Segregation | Halogenated | Must be incinerated in facilities equipped with scrubbers to capture HI/I₂ gas. |
| Compatibility | Class 6.1 (Toxic) | Segregate from oxidizers and strong acids. |
Part 2: Operational Disposal Protocols
2.1 Scenario A: Disposal of Pure Substance (Solid/Oil)
Use this protocol for expired shelf-stock or residual pure product.[1]
-
Primary Containment: Leave the substance in its original glass vial. Do not attempt to empty it if it is aged or caked.
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Zip-lock type).
-
Labeling: Affix a hazardous waste label to the bag.
-
Text: "Wait for Disposal - 5-(iodomethyl)-2-phenyl-2-oxazoline - High Halogen Content."[1]
-
-
Consolidation: Place the bagged vial into the Solid Hazardous Waste drum.
-
Note: If the quantity is >50g, contact EHS for a separate lab pack pickup to avoid reacting with other solids in the drum.
-
2.2 Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for mother liquors or flash chromatography fractions.
-
Segregation: Ensure your waste container is dedicated to Halogenated Organics .
-
Critical: Do NOT pour into the "General Organic" or "Non-Halogenated" carboy. The iodine content will contaminate the fuel-blending process used for non-halogenated waste, leading to massive fines from the disposal facility.
-
-
pH Check: Ensure the waste solution is Neutral or slightly Basic (pH 7-9).
-
Why? Acidic conditions promote hydrolysis of the oxazoline. If the waste is acidic, neutralize with saturated Sodium Bicarbonate (NaHCO₃) before adding to the waste container.
-
-
Transfer: Funnel the liquid into the Halogenated Waste carboy.
-
Log Entry: Immediately log the volume and chemical name on the waste container's accumulation log.
Part 3: Deactivation & Spill Response (The "Kill" Step)
If you have a spill or need to quench a reactive aliquot, do not just wipe it up.[3] You must chemically destroy the alkylating potential (the C-I bond) and the iodine hazard.
3.1 The "Thiosulfate-Ethanol" Quench Protocol
This system utilizes Sodium Thiosulfate (
Reagents:
-
Solution A: 10% Sodium Thiosulfate in Water.
-
Solution B: Ethanol or Isopropanol (Solubilizing agent).
Procedure:
-
Isolate: Cordon off the spill area.
-
Solubilize: Spray the area with Ethanol (Solution B) to dissolve the organic oxazoline.
-
Quench: Flood the area with an excess of Thiosulfate (Solution A). Allow to sit for 15 minutes .
-
Visual Cue: If the spill was brown/purple (indicating free iodine), the solution should turn colorless.
-
-
Cleanup: Absorb the resulting slurry with vermiculite or spill pads.
-
Disposal: Bag the absorbent. Label as "Deactivated Halogenated Waste Debris."
3.2 Decision Logic Diagram
Caption: Operational workflow for segregating and treating 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole waste streams.
Part 4: References & Regulatory Grounding
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8][9] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Regulations regarding F-listed halogenated solvents and characteristic waste). [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
